Product packaging for 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid(Cat. No.:CAS No. 2578-58-7)

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

Cat. No.: B1266603
CAS No.: 2578-58-7
M. Wt: 212.21 g/mol
InChI Key: LYCVKHSJGDMDLM-UHFFFAOYSA-N
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Description

Significance of Histidylglycine as a Fundamental Dipeptide in Peptide Science

The importance of Histidylglycine in peptide science is rooted in its simple yet functionally significant structure. It is a dipeptide formed from L-histidine and glycine (B1666218). nih.gov The presence of the histidine residue is particularly notable due to its imidazole (B134444) group, which can participate in a variety of chemical interactions, including protonation/deprotonation near physiological pH, metal ion chelation, and hydrogen bonding. acs.org This makes Histidylglycine and its derivatives valuable tools for studying biological processes where such interactions are critical.

In the field of bioinorganic chemistry, Histidylglycine is frequently used to study the complexation of metal ions, particularly copper(II). acs.org The imidazole side chain of histidine provides a strong binding site for metal ions, making His-Gly a model for understanding the coordination chemistry of copper in more complex biological peptides and proteins. nih.govacs.org Research has explored the various complex species that form between copper(II) and Histidylglycine at different pH levels, revealing intricate equilibria between monomeric and dimeric structures. acs.org These studies are crucial for understanding the role of copper in biological systems and for the design of synthetic molecules with specific metal-binding properties. nih.gov

Overview of Key Histidylglycine-Containing Peptide Derivatives in Research

The simple Histidylglycine core is a constituent of several larger peptide derivatives that are subjects of intensive scientific research. These derivatives exhibit a wide range of biological activities and physicochemical properties, from hormonal regulation and tissue regeneration to the formation of advanced biomaterials.

Pyroglutamyl-Histidyl-Glycine (B1584083) (pEHG) is an endogenous tripeptide that functions as a tissue-specific inhibitor of mitosis, selectively targeting the proliferation of colon epithelial cells. wikipedia.org It is considered a negative feedback regulator of cell proliferation in the colon. iiarjournals.orgpopline.org Research suggests that pEHG exerts its effects through a G protein-coupled receptor (GPCR), a common pathway for many pyroglutamyl-containing peptides. iiarjournals.orgresearchgate.net

Studies using non-tumorigenic colonic epithelial cell lines (YAMC) have shown that pEHG at nanomolar concentrations can increase the intracellular levels of the second messenger cyclic AMP (cAMP). iiarjournals.orgpopline.orgnih.gov This effect was observed within 5-10 minutes of exposure. iiarjournals.orgresearchgate.net However, pEHG did not affect intracellular calcium ion (Ca2+) concentrations or the expression of several genes involved in proliferation and differentiation, such as c-fos, egr-1, or fosB in these specific cell lines. iiarjournals.orgresearchgate.netnih.gov This specificity of action highlights its role as a targeted regulator in colon tissue. iiarjournals.org

Research FindingCell LineConcentrationOutcomeCitation
Increased intracellular cAMPYAMC (colon mucosa)1 nM iiarjournals.org, popline.org, researchgate.net
No effect on cytosolic Ca2+YAMC, IMCE0.1 nM - 1 µM iiarjournals.org, researchgate.net
No effect on c-fos, egr-1, fosB gene expressionYAMC, IMCENot specified iiarjournals.org, researchgate.net, nih.gov
No effect on intracellular cAMPHepG2 (hepatoma)1 nM iiarjournals.org, researchgate.net

This table summarizes the key experimental findings regarding the biological activity of pEHG in various cell lines.

The tripeptide Glycyl-Histidyl-Glycine (GHG) has garnered significant interest in materials science as a hydrogelator. rsc.orgdntb.gov.ua Uncapped GHG can self-assemble into long, crystalline fibrils that form a robust hydrogel network in water under specific conditions. rsc.orgacs.org This process is triggered by the deprotonation of the imidazole side chain of the central histidine residue. rsc.org

The formation of the hydrogel is dependent on both the peptide concentration and the pH of the solution. A critical peptide concentration for self-assembly is reported to be between 40 and 60 mM. rsc.orgacs.org The gelation occurs at pH values that favor the deprotonated state of the imidazole group, typically around pH 6 or higher. acs.org The resulting hydrogel can be quite strong, with a storage modulus (G') reaching approximately 50 kPa. rsc.orgdntb.gov.ua Spectroscopic analyses have revealed that the gel phase consists of a mixture of helically twisted β-sheets and monomeric peptides. rsc.org This reversible, pH-dependent self-assembly makes GHG a promising building block for creating tunable biomaterials. rsc.org

PropertyConditionValue/ObservationCitation
Self-Assembly TriggerpHDeprotonation of imidazole group rsc.org
Critical ConcentrationpH ~640 - 60 mM rsc.org, acs.org
Resulting StructureAqueous solutionLong, crystalline fibrils; twisted β-sheets rsc.org, acs.org, drexel.edu
Gel Strength (G')>40 mM~50 kPa rsc.org, dntb.gov.ua
ReversibilityAcidificationGel dissolves to sol state rsc.org

This table outlines the conditions and properties associated with the self-assembly of Glycyl-Histidyl-Glycine (GHG) into a hydrogel.

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide found in human plasma that has been extensively studied for its biological activities, particularly in its copper-bound form (GHK-Cu). nih.gov It was first identified in 1973 as a substance in human albumin that could make older liver tissue synthesize proteins in a manner similar to younger tissue. nih.govmarciorubin.com.br GHK has a very strong affinity for copper(II) ions, readily forming the GHK-Cu complex. marciorubin.com.br The binding constant of GHK for copper is comparable to that of albumin, allowing it to modulate copper uptake into cells. nih.gov

Research has demonstrated a wide array of functions for GHK-Cu. It is a potent wound-healing agent, accelerating wound contraction and improving the success of skin transplants. marciorubin.com.br It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, key components of the extracellular matrix. nih.govmarciorubin.com.br Furthermore, GHK-Cu possesses anti-inflammatory, antioxidant, and regenerative properties, including the ability to attract immune cells to an injury site and increase the expression of epidermal stem cell markers. nih.govmarciorubin.com.br More recent studies have shown that GHK can prevent copper- and zinc-induced protein aggregation and cell death in vitro, suggesting its potential in contexts of neurodegenerative diseases. researchgate.netnih.gov

Research AreaFindingCitation
Discovery Isolated from human albumin; promoted protein synthesis in old liver tissue. marciorubin.com.br, nih.gov
Copper Binding High affinity for Cu(II), forming the GHK-Cu complex; modulates copper uptake. marciorubin.com.br, nih.gov
Wound Healing Accelerates wound healing and contraction; improves skin transplant take. marciorubin.com.br, nih.gov
Skin Remodeling Stimulates collagen and glycosaminoglycan synthesis and breakdown. marciorubin.com.br, nih.gov
Anti-Aggregation Prevents copper- and zinc-induced protein aggregation in vitro. researchgate.net, nih.gov
Cellular Effects Attracts immune cells; increases expression of stem cell markers. marciorubin.com.br, nih.gov

This table summarizes the major research findings related to the biological activities and copper-binding properties of Glycyl-Histidyl-Lysine (GHK).

While Histidylglycine itself is not a component of the peptide hormone Angiotensin III, its derivatives are critically important in the study of the Renin-Angiotensin System (RAS), which regulates blood pressure. ontosight.aiwikipedia.org Specifically, the tripeptide Glycyl-L-Histidylglycine has been used as a substrate analogue in assays for angiotensin-converting enzyme (ACE)-like activity. nih.govportlandpress.com

The Renin-Angiotensin System involves a cascade where angiotensinogen (B3276523) is converted to Angiotensin I, which is then cleaved by ACE to form the active hormone Angiotensin II. wikipedia.org Angiotensin II is a powerful vasoconstrictor. wikipedia.org It can be further degraded by angiotensinases to Angiotensin III. wikipedia.org To study the enzymes involved in this pathway, such as carboxypeptidases with ACE-like activity, researchers have developed colorimetric methods. nih.govportlandpress.com In one such method, Glycyl-L-Histidylglycine serves as a substrate. nih.govportlandpress.com The enzyme cleaves it, releasing the dipeptide Histidylglycine. The product, Histidylglycine, can then be quantified spectrophotometrically, allowing for the measurement of the enzyme's activity. nih.govportlandpress.com This use of a Histidylglycine-containing peptide as an analytical tool underscores its utility in understanding the function of major physiological systems like the RAS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O3 B1266603 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid CAS No. 2578-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVKHSJGDMDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901799
Record name NoName_946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-58-7
Record name NSC522626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Histidylglycine and Its Derivatives

Classical Solution-Phase Peptide Synthesis Approaches for Histidylglycine Derivatives

Classical solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), represents a foundational approach for constructing peptides like histidylglycine and its derivatives. bachem.comwikipedia.org This method involves the stepwise addition of amino acids in a homogenous solution, allowing for the purification of intermediates at each stage. nih.govnih.gov While often slower and more labor-intensive than solid-phase techniques, solution-phase synthesis is advantageous for large-scale production and for synthesizing complex or modified peptides where intermediate characterization is crucial. bachem.comwikipedia.org

A common strategy in solution-phase synthesis involves protecting the α-amino group of one amino acid and the carboxyl group of another, followed by activation of the free carboxyl group to facilitate peptide bond formation. For synthesizing histidylglycine (His-Gly), this would typically involve protecting the α-amino group of histidine and activating the carboxyl group of glycine (B1666218), or vice-versa. Protecting groups such as benzyloxycarbonyl (Z or Cbz) have historically been used for the α-amino group in solution-phase synthesis. peptide.com For instance, Z-His-Gly-OH is a dipeptide derivative where the histidine's amino group is protected by a benzyloxycarbonyl group. cymitquimica.com

The synthesis of various histidine-containing peptides, including glycyl-l-histidine and l-histidylglycine, has been accomplished using the carbobenzoxy azide (B81097) procedure. oup.com Fragment condensation is another solution-phase technique where shorter, protected peptide fragments are synthesized and then coupled together to form a longer peptide chain. wikipedia.org This approach can be particularly useful for building more complex derivatives of histidylglycine.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Histidine-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for chemically synthesizing peptides, including those containing histidine, due to its efficiency, speed, and amenability to automation. wikipedia.orgcore.ac.ukscielo.br In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequentially adding protected amino acids. core.ac.ukscielo.br This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.de

The choice of resin is critical for the success of SPPS. Trityl chloride resin is often favored for synthesizing C-terminal peptide acids because it allows for mild cleavage conditions, minimizing side reactions like diketopiperazine formation and racemization. scielo.br

Utilization of Fmoc-Based Strategies in Histidylglycine Derivative Synthesis

The most widely used SPPS strategy today is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. core.ac.ukiris-biotech.de The Fmoc group is base-labile, typically removed by treatment with a piperidine (B6355638) solution, while the side-chain protecting groups and the resin linkage are acid-labile, cleaved at the end of the synthesis with an acid such as trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.de This orthogonality of protecting groups is a key advantage of the Fmoc/tBu strategy. iris-biotech.de

The synthesis of histidine-containing peptides like those derived from histidylglycine generally follows standard Fmoc chemistry protocols. tdx.cat For example, to synthesize a peptide containing the His-Gly motif, Fmoc-Gly would first be coupled to the resin. After deprotection of the Fmoc group, Fmoc-His(Trt)-OH would be introduced for the coupling reaction. The trityl (Trt) group is a common choice for protecting the imidazole (B134444) side chain of histidine. google.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Implementation of Protecting Group Chemistry in Peptide Elongation

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups on the amino acid side chains. peptide.comiris-biotech.de In the context of histidylglycine synthesis, the imidazole ring of histidine is particularly reactive and requires protection to avoid side reactions and racemization. core.ac.uk

Common Protecting Groups for Histidine in Fmoc-SPPS:

Protecting GroupAbbreviationCleavage ConditionsNotes
TritylTrtAcid-labile (e.g., TFA)Commonly used, offers good protection. peptide.com
MethoxytritylMmtMore acid-labile than TrtUseful for selective deprotection. peptide.com
4-MethyltritylMttMore acid-labile than Trt peptide.com
tert-ButyloxycarbonylBocAcid-labileUsed for side-chain protection in Fmoc/tBu strategy. nih.gov
BenzyloxymethylBomAcid-labileUtilized in Boc-based SPPS to protect the π-nitrogen of histidine. nih.gov
2-MesitylenesulfonylMtsAcid-labileUsed for τ-N protection of the imidazole ring. nih.gov

Racemization Control and Minimization in Histidine Coupling Reactions

Histidine is one of the amino acids most prone to racemization during peptide synthesis, particularly during the activation of its carboxyl group for coupling. peptide.comhighfine.com The imidazole ring of histidine can catalyze this unwanted side reaction, leading to the formation of the D-epimer and compromising the purity and biological activity of the final peptide. bris.ac.uk

Several strategies are employed to minimize racemization during the coupling of histidine residues:

Side-Chain Protection: Protecting the imidazole nitrogen is crucial. Blocking the Nτ-position of the imidazole ring is considered effective in suppressing racemization. bris.ac.uk Protecting groups like trityl (Trt) and benzyloxymethyl (Bom) are commonly used for this purpose. nih.govpeptide.com

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives can significantly impact the extent of racemization. Adding 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives like 6-Cl-HOBt and HOAt can suppress racemization. peptide.com The combination of dicyclohexylcarbodiimide (B1669883) (DCC) with HOBt has been shown to be effective. nih.gov Oxyma-B (1,3-dimethylvilic acid) has demonstrated excellent racemization-inhibiting effects, even superior to HOAt in some cases. highfine.com

Reaction Conditions: Lowering the coupling temperature can help limit racemization. nih.govresearchgate.net For instance, in microwave-assisted SPPS, reducing the temperature from 80°C to 50°C has been shown to limit the racemization of histidine. nih.govresearchgate.net

Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin can help avoid the formation of guanidine (B92328) moieties, which can terminate the peptide chain. peptide.com

Aqueous Microwave-Assisted Peptide Synthesis Protocols for Histidylglycine-Containing Sequences

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate the synthesis process by dramatically reducing reaction times for both deprotection and coupling steps. nih.govnih.govgoogle.com The application of microwave energy can be particularly beneficial for synthesizing "difficult sequences" that are prone to aggregation. nih.gov

Recently, environmentally friendly protocols have been developed that utilize water as the reaction solvent, moving away from traditional organic solvents like DMF. nih.govmdpi.comresearchgate.net These aqueous microwave-assisted methods often employ water-dispersible amino acid nanoparticles. nih.govmdpi.com This approach has been successfully applied to the synthesis of histidine-containing peptides with high purity and significantly reduced racemization compared to conventional methods in organic solvents. nih.govresearchgate.net For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling reagent in an aqueous microwave protocol has been shown to be efficient and lead to low levels of histidine racemization. nih.gov

Strategic Design and Synthesis of Novel Histidylglycine Derivatives for Research Applications

The dipeptide histidylglycine can serve as a building block for the strategic design and synthesis of novel derivatives with potential applications in various research fields. nih.gov The inherent properties of the histidine and glycine residues can be modified or extended to create peptidomimetics or hybrid molecules with tailored functions. nih.govdovepress.com

Design strategies often involve:

Pharmacophore Combination: Combining the structural features of histidylglycine with other pharmacophoric moieties to create hybrid molecules with enhanced or novel biological activities. dovepress.com

Structural Modifications: Introducing conformational constraints, such as by using β-amino acids (e.g., β-hHis) or other non-natural amino acids, can lead to peptidomimetics with altered structures and properties. nih.gov

Conjugation: Attaching other molecules, such as lipids or fluorescent labels, to the histidylglycine backbone can create probes for studying biological processes or enhance drug delivery. researchgate.net

The synthesis of these novel derivatives typically employs the advanced peptide synthesis methodologies described previously, such as Fmoc-based SPPS, which allows for the precise incorporation of modified amino acids and other building blocks. nih.govrsc.org For example, novel emodin (B1671224) derivatives have been synthesized by linking them to amino acids, and tetrahydrobenzothiophene derivatives have been designed and synthesized as potential antibacterial agents. mdpi.comnih.gov These examples highlight the versatility of peptide synthesis techniques in creating diverse molecular architectures based on a simple dipeptide scaffold like histidylglycine.

Conformational and Structural Investigations of Histidylglycine Containing Peptides

Conformational Analysis of Glycyl-Histidyl-Glycine in Aqueous Solution

Utilizing vibrational (Raman, FTIR, VCD) and NMR spectroscopy, researchers have probed the conformational distribution of the central histidine in GHG in its different protonation states. researchgate.net In the double protonated state (GHG++), where both the imidazole (B134444) ring and the C-terminus are protonated, the histidine residue is found to exist in the upper left quadrant of the Ramachandran plot. This region is almost equally partitioned between polyproline II (pPII) and β-strand conformations. researchgate.net At neutral pH, the conformational preference can shift. For instance, in related peptide systems, histidine has been shown to predominantly adopt an extended β-strand conformation. pnas.org The gelation capacity of GHG is also dependent on the protonation state of the imidazole ring, highlighting the structural shifts that occur with changes in pH. drexel.edu

The table below summarizes the conformational distribution of the central histidine residue in the double protonated state of Glycyl-Histidyl-Glycine as determined by spectroscopic methods. researchgate.net

Conformation Population in Double Protonated State (GHG++) Location on Ramachandran Plot
Polyproline II (pPII)~50%Upper Left Quadrant
β-Strand~50%Upper Left Quadrant

The polyproline II (pPII) and β-strand conformations sampled by the central histidine in Glycyl-Histidyl-Glycine are characterized by distinct structural and hydration properties. acs.org The pPII conformation is a left-handed helix that can be adopted by non-proline residues in aqueous solution, reflecting the intrinsic local propensity of the residue. pnas.org

Molecular dynamics simulations on GXG peptides reveal that pPII and β ensembles have different water orientations. The pPII conformation is associated with a higher population of water molecules oriented parallel to the side chain surface and exhibits significantly more hydration of the peptide backbone compared to the β-strand ensemble. acs.org This suggests that pPII conformations are stabilized by a local, clathrate-like water structure. acs.org In contrast, β-strand conformations are stabilized more by peptide-peptide hydrogen bonding. researchgate.net Spectroscopic analysis of the amide I' band in GHG confirms the presence of a mixture of pPII and β-strand conformations. drexel.edu At higher concentrations and near neutral pH, GHG can form hydrogels composed of fibrils, which are identified as being made of twisted β-sheet tapes. drexel.edu

The following table outlines the key differences between the pPII and β-strand conformations in the context of GXG peptides. acs.org

Feature Polyproline II (pPII) Ensemble Beta-Strand (β) Ensemble
Backbone Hydration Significantly higherLower
Water Orientation Increased population parallel to side chainMore heterogeneous orientations
Stabilization Local, hydrogen-bonded clathrate-like water structurePeptide-peptide hydrogen bonding

Spectroscopic Elucidation of Intramolecular Interactions and Hydrogen Bonding Networks

Spectroscopic techniques are pivotal in elucidating the intramolecular interactions that dictate the conformational preferences of peptides like Glycyl-Histidyl-Glycine. Methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and vibrational spectroscopy provide detailed information on these non-covalent interactions. nih.govtandfonline.com

Intramolecular hydrogen bonds are critical in stabilizing specific conformations. smu.edu In histidine, several types of intramolecular hydrogen bonds can form, including those between the backbone and the imidazole side chain. smu.edu Theoretical studies on neutral histidine have quantified the strength of these interactions, identifying the O−H⋯Nα bond as a major stabilizing factor. smu.edu Other significant interactions include hydrogen bonds involving the imidazole ring (H⋯Nδ) and weaker Cβ−H⋯O=C bonds. smu.edu In glycyl-containing peptides, stable conformers are often characterized by intramolecular hydrogen bonds of the NH...O=C type. researchgate.net The formation of these hydrogen bonding networks is influenced by the peptide's ionization state, which can be modulated by pH. nih.gov For instance, the protonation of the imidazole ring can induce folding in histidine-containing peptides, stabilized by intramolecular binding to the side chain. psu.edu

The table below lists potential intramolecular hydrogen bonds that contribute to the conformational stability of histidine-containing peptides. smu.edu

Interaction Type Donor Acceptor Significance
O−H⋯NαCarboxyl (OH)Amino (Nα)Major stabilizing factor in certain conformers
H⋯NδAmino (NH)Imidazole (Nδ)Stabilizes side-chain orientation
Cβ−H⋯O=CBeta-Carbon (Cβ-H)Carbonyl Oxygen (O=C)Contributes to overall structural stability
NH...O=CAmide (NH)Carbonyl Oxygen (O=C)Characterizes stable conformers of glycyl-peptides

Metal Ion Complexation and Coordination Chemistry Studies

Copper(II) Ion Interactions with Histidylglycine and Derived Peptides

The binding of copper(II) ions to histidylglycine and related peptides has been a subject of extensive research due to its biological relevance, particularly in understanding copper transport in physiological systems.

Spectrophotometric and Potentiometric Investigations of Cu(II)-Peptide Complex Formation

Spectrophotometric and potentiometric titrations are powerful techniques to elucidate the stoichiometry and stability of metal-peptide complexes in solution. Studies on the copper(II)-histidylglycine system have revealed the formation of multiple complex species, with their distribution being highly dependent on the pH of the solution and the metal-to-ligand ratio. nih.govrsc.orgcapes.gov.br

In acidic conditions, the primary coordination sites for Cu(II) are the imidazole (B134444) nitrogen and the carboxylate oxygen. capes.gov.br As the pH increases, deprotonation of the amino group and subsequently the peptide amide nitrogen occurs, leading to the formation of more stable chelate rings. capes.gov.br Potentiometric studies have identified the formation of various monomeric species such as [CuL]+, [CuL2], [CuLH]2+, and [CuL2H]+, where L represents the histidylglycinate anion. rsc.org Furthermore, at higher pH values, the formation of polynuclear species like [Cu2L2H-2] has been observed, indicating the bridging role of the imidazole ring. rsc.orgpsu.edu

The stability constants of these complexes have been determined through these methods, providing quantitative insight into the binding affinities. For instance, the interaction between Cu(II) and glycyl-L-histidyl-L-lysine was found to form multiple species in solution, with their stability constants evaluated. nih.gov The data from these studies are crucial for understanding the competitive binding of copper in biological fluids.

Table 1: Major Copper(II)-Histidylglycine Complex Species Identified by Potentiometry and Spectrophotometry

Complex Species Description pH Range of Predominance
[CuLH]2+ Protonated complex, coordination likely involves imidazole and carboxylate groups. Acidic
[CuL]+ 1:1 complex, coordination involves amino, imidazole, and deprotonated peptide nitrogen. Neutral
[CuL2] 1:2 complex, with two histidylglycine ligands coordinated to one copper ion. Neutral to slightly alkaline
[Cu2L2H-2] Dimeric species where the imidazole ring may act as a bridge. Alkaline

Electron Spin Resonance (ESR) Spectroscopy for Speciation Analysis of Cu(II)-Histidylglycine Systems

Electron Spin Resonance (ESR) spectroscopy is a sensitive technique for probing the coordination environment of paramagnetic metal ions like copper(II). ESR studies on the Cu(II)-histidylglycine system have provided detailed information about the different complex species present in solution and their specific coordination geometries. acs.orgnih.govismar.org

Two-dimensional ESR spectroscopy has been particularly effective in resolving the complex spectra and identifying multiple species, including isomeric forms. acs.org These studies have characterized as many as twelve ESR-active copper(II) complexes of L-histidylglycine. nih.gov In strongly acidic media (pH < 4), the ligand coordinates through its N-terminal donor groups, with [CuLH2]3+ involving monodentate imidazole binding and [CuLH]2+ involving bidentate ligation through the amino and imidazole nitrogens. acs.orgnih.gov

As the pH rises above 3-4, deprotonation of the peptide group leads to different coordination modes. nih.gov For the [CuL]+ species, a major isomer exists where the peptide group is deprotonated, and a minor isomer exhibits histamine-like coordination. nih.gov At physiological pH, the predominant species for histidylglycine is a histamine-like coordination, whereas for the related peptide glycylhistidine, both monomeric and bis-complexes are observed. ismar.org At higher pH, various species involving tridentate equatorial ligation of the backbone by the amino and deprotonated peptide nitrogens and the carboxylate oxygen are formed. nih.gov

Table 2: Selected Cu(II)-Histidylglycine Species Characterized by ESR Spectroscopy

Species Coordination Mode Key ESR Findings
[CuLH2]3+ Monodentate imidazole binding. nih.gov Observed in strongly acidic media. nih.gov
[CuLH]2+ Bidentate ligation via amino and imidazole nitrogens. nih.gov Present in acidic solutions. nih.gov
[CuL]+ (isomer 1) Deprotonated peptide group coordination. nih.gov Major isomer above pH 3-4. nih.gov
[CuL]+ (isomer 2) Histamine-like coordination. nih.gov Minor isomer. nih.gov
[Cu2L2H-2] Active dimer with imidazole bridges. nih.gov Formed at higher pH. nih.gov

Structural Characterization of Copper(II) Complexes with Histidylglycine-Containing Peptides

While solution-state studies provide valuable information on complex speciation, single-crystal X-ray diffraction provides definitive structural characterization. The crystal structure of the copper(II) complex with a related tripeptide amide, glycylglycyl-L-histidine-N-methyl amide, which was designed to mimic the copper-transport site of human albumin, reveals key coordination features. cdnsciencepub.com In this structure, the copper ion is chelated in a square-planar arrangement by the amino-terminal nitrogen, the next two deprotonated peptide nitrogens, and a histidyl imidazole nitrogen from a single peptide molecule. cdnsciencepub.com This tetradentate chelation results in a highly stable complex.

Thermodynamic and spectroscopic data for other histidine-containing peptides also support these coordination modes. nih.govnih.gov For instance, in terminally protected pentapeptides, the imidazole-N donors play a crucial role, leading to stable 3N and 4N coordinated copper(II) complexes. nih.gov These structural insights are fundamental to understanding the biological function and designing synthetic analogues.

Palladium(II) Complex Interactions with Histidine-Containing Peptides

Palladium(II) complexes are known to promote the hydrolysis of peptide bonds, acting as artificial peptidases. The histidine residue, with its imidazole side chain, often serves as an anchoring site for the palladium(II) ion, directing the subsequent cleavage of the peptide backbone.

Regioselective Cleavage Studies of Amide Bonds Catalyzed by Palladium(II) Complexes

Palladium(II) complexes have demonstrated remarkable regioselectivity in the cleavage of amide bonds in histidine-containing peptides. kuleuven.beacs.orgcapes.gov.br The specific site of cleavage can be controlled by the nature of the ligands attached to the palladium(II) center. kuleuven.beacs.org

For example, the [PdCl4]2- complex regioselectively cleaves the His-Gly amide bond in N-acetylhistidylglycine. kuleuven.beacs.org In contrast, the [Pd(H2O)4]2+ complex can cleave both the amide bond involving the carboxylic group of histidine (His-Gly) and the amide bond involving the amino group (Ac-His) at comparable rates. kuleuven.beacs.org This highlights the ability to tune the reactivity and selectivity of the palladium(II) catalyst. Further studies have shown that palladium(II) complexes can cleave the second peptide bond "upstream" from a histidine or methionine residue. capes.gov.br

Kinetic and Mechanistic Investigations of Palladium(II)-Catalyzed Peptide Hydrolysis

Kinetic studies provide insight into the rates and mechanisms of palladium(II)-catalyzed peptide hydrolysis. The rate of cleavage is significantly influenced by the ligands on the palladium(II) complex and the pH of the solution. kuleuven.beacs.orgacs.org Complexes with labile ligands, such as aqua ligands, are generally more reactive than those with more strongly bound ligands like chloride. capes.gov.br The rate constants for cleavage by [Pd(H2O)4]2+ are approximately 10 times greater than those for cleavage by [PdCl4]2-. kuleuven.beacs.org

The proposed mechanism involves the coordination of the palladium(II) ion to the imidazole nitrogen of the histidine residue. This is followed by an intramolecular attack on the scissile peptide bond, which can be facilitated by a coordinated water molecule (aqua ligand) or by an external water molecule. kuleuven.beacs.org Molecular dynamics simulations have been employed to examine the possible reaction pathways and the role of different conformers in the cleavage process. kuleuven.beacs.org These investigations are crucial for the development of more efficient and selective artificial metallopeptidases. kuleuven.beacs.orgacs.org

Influence of Ligand Environment on Peptide Cleavage Regioselectivity

The coordination of metal ions to peptides can facilitate the hydrolytic cleavage of the highly stable amide bond. The specific ligands surrounding the metal center play a crucial role in determining the rate and regioselectivity of this cleavage. Studies on Histidylglycine (His-Gly) and its derivatives, particularly N-acetylhistidylglycine (AcHis-Gly), have provided significant insights into how the ligand environment of a metal complex can direct which peptide bond is broken.

Research has demonstrated that palladium(II) and platinum(II) complexes are effective in promoting the regioselective cleavage of histidine-containing peptides. acs.orgresearchgate.netni.ac.rs The mechanism generally involves the metal ion anchoring to a donor atom in the histidine side chain, most commonly the N3 atom of the imidazole ring. ni.ac.rsnih.gov This initial coordination brings the metal center into proximity of the peptide backbone, where it can activate a nearby carbonyl group for nucleophilic attack, often by a coordinated aqua (water) ligand. acs.orgresearchgate.net The nature of the other ligands in the metal's coordination sphere dictates the subsequent reactivity and selectivity.

Palladium(II) Complexes:

The ligand environment of palladium(II) has a profound effect on the regioselectivity of peptide bond cleavage in AcHis-Gly. acs.org Studies comparing the reactivity of [PdCl₄]²⁻ and [Pd(H₂O)₄]²⁺ reveal distinct cleavage patterns.

[PdCl₄]²⁻ Complex : This complex regioselectively cleaves the amide bond involving the carboxylic group of the histidine residue (the His-Gly bond). acs.org

[Pd(H₂O)₄]²⁺ Complex : In contrast, the aqua complex cleaves the amide bonds on both sides of the histidine residue (the Ac-His and His-Gly bonds) at comparable rates. acs.org This unprecedented reactivity for the Ac-His bond is attributed to the ability of the Pd(H₂O)₃²⁺ group, once attached to the imidazole ring, to deliver its aqua ligands internally to either scissile bond. acs.org

The rate of cleavage is also significantly influenced by the ligand sphere. The cleavage by [Pd(H₂O)₄]²⁺ is approximately ten times faster than that by [PdCl₄]²⁻. acs.org This difference is explained by the aquation equilibria involving the [PdCl₄]²⁻ complex. acs.org These findings demonstrate that the kinetics and regioselectivity of peptide cleavage can be controlled by the choice of ligands on the palladium(II) center. acs.org

Palladium(II) ComplexPeptide SubstrateCleavage Site(s)Relative Rate Constant
[PdCl₄]²⁻N-acetylhistidylglycine (AcHis-Gly)His-Gly bond~1x
[Pd(H₂O)₄]²⁺N-acetylhistidylglycine (AcHis-Gly)Ac-His and His-Gly bonds~10x

Platinum(II) Complexes:

Similar to palladium(II), platinum(II) complexes have been investigated as artificial metallopeptidases. A novel complex, 2-chloro-N-(2-chloroethyl)-N-methylethylammonium-tetrachloridoplatinate(II), was shown to effect the regioselective cleavage of the His-Gly bond in AcHis-Gly. researchgate.netni.ac.rs The reaction, performed in an acidic medium at 60 °C, demonstrated that the Pt(II) complex, anchored to the imidazole N3 atom, is necessary for the selective hydrolysis. researchgate.netni.ac.rs

Dinuclear platinum(II) complexes also exhibit ligand-dependent reactivity. A study comparing diazine-bridged Pt(II) complexes found that their hydrolytic activity towards Ac-L-His-Gly varied. nih.gov The complex [{Pt(en)(H₂O)}₂(μ-pydz)]⁴⁺ (where 'en' is ethylenediamine (B42938) and 'pydz' is pyridazine) was shown to promote the hydrolysis of the amide bond involving the carboxylic group of histidine, while other similar complexes with different bridging ligands showed lower or no activity under the same conditions. nih.gov This highlights that even subtle changes to the ligand environment, such as the nature of a bridging ligand, can switch the hydrolytic activity on or off. The crucial factor appears to be the monodentate coordination of the platinum complex to the N3 imidazole nitrogen, which positions the metal to promote cleavage of the adjacent amide bond. nih.gov

Metal ComplexPeptide SubstrateKey ConditionsOutcome
trans-[PdCl₂(DEA)₂]N-acetylhistidylglycine1.5 &lt; pH &lt; 2.0, 25 °CRegioselective cleavage of the His-Gly bond. researchgate.net
[H₂N₂]₂[PtCl₄]N-acetyl-L-histidylglycineAcidic medium, 60 °CRegioselective cleavage of the His-Gly bond. researchgate.netni.ac.rs
[{Pt(en)(H₂O)}₂(μ-pydz)]⁴⁺Ac-L-His-GlypH 2.0-2.5, 37 °CRegioselective cleavage of the His-Gly bond (~35% after 48h). nih.gov

Biological and Cellular Mechanisms of Histidylglycine Derivatives

Pyroglutamyl-Histidyl-Glycine (B1584083) (pEHG) in Cellular Proliferation Regulation

Pyroglutamyl-Histidyl-Glycine (pEHG) is an endogenous tripeptide that plays a significant role in the regulation of cellular proliferation, particularly within the colonic epithelium. nih.gov Emerging research has elucidated its mechanisms of action, highlighting its function as a tissue-specific inhibitor of mitosis through various biological and cellular pathways. This article will delve into the specific mechanisms by which pEHG and its derivatives exert their effects on cell division, signal transduction, and gene expression.

Inhibition of DNA Synthesis in Colonic Epithelial Cell Models

pEHG has been demonstrated to inhibit DNA synthesis in non-tumorigenic colonic epithelial cell models. nih.govmdpi.com In studies utilizing the YAMC (from colon mucosa of Immorto mice) and IMCE (from an Immorto-Min mouse hybrid) cell lines, pEHG was shown to impede the incorporation of 3H-thymidine into DNA, a key marker of DNA synthesis. nih.gov This inhibitory effect was observed to be maximal at concentrations of 10⁻⁸ to 10⁻⁹ M. nih.govmdpi.com Interestingly, at a significantly higher concentration of 10⁻⁴ M, pEHG exhibited a stimulatory effect on DNA synthesis in IMCE cells. nih.gov

The inhibitory action of pEHG on DNA synthesis underscores its role as a negative feedback regulator of proliferation in normal colonic epithelial cells.

Modulation of Cell Cycle Progression (e.g., G2/M Phase Block)

A key mechanism through which pEHG inhibits cell proliferation is by modulating the progression of the cell cycle. nih.govmdpi.com Specifically, treatment of non-tumorigenic colonic epithelial cells with pEHG leads to a blockage of cell flow at the G2/M transition phase of the cell cycle. nih.govmdpi.com This arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting cell division.

Studies have shown that this G2/M phase block becomes evident after approximately 8 hours of treatment with pEHG. nih.govmdpi.com The transition from the G2 to the M phase is a critical control point in the cell cycle, primarily regulated by the activity of the Cyclin B-CDK1 complex. While direct modulation of this complex by pEHG has not been explicitly detailed in the available research, a block at this phase strongly implies an interference with the signaling pathways that govern the activation of this key mitotic promoter.

Role as an Endogenous Mitosis Inhibitor with Tissue Preference

pEHG is recognized as an endogenous mitosis inhibitor with a notable preference for colonic tissue. nih.gov This tissue specificity is a crucial aspect of its function as a targeted regulator of cell proliferation. The tripeptide was originally isolated from mouse intestine, pointing to its physiological relevance in this anatomical region.

Evidence for its tissue preference is further supported by studies demonstrating its effects on different cell lines. For instance, pEHG was found to stimulate the intracellular concentration of cyclic AMP (cAMP) in the non-tumorigenic colonic epithelial cell line YAMC, but not in the human hepatoma cell line HepG2. embopress.org This differential response suggests the presence of specific receptors or signaling pathways for pEHG in colonic cells that are absent or non-responsive in other tissue types.

Involvement of G Protein-Coupled Receptor (GPCR) Pathways in Cellular Response

The cellular response to pEHG is believed to be mediated through G protein-coupled receptors (GPCRs). embopress.org GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. donga.ac.kr The hypothesis that pEHG acts via a GPCR is supported by the observation that many other pyroglutamyl-peptides utilize this signaling mechanism. embopress.org

Upon ligand binding, GPCRs typically activate associated G proteins, which are heterotrimeric proteins composed of α, β, and γ subunits. This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, allowing both to modulate the activity of downstream effector proteins. nih.gov In the case of pEHG, it is proposed that its binding to a specific GPCR on the surface of colonic epithelial cells initiates a signaling cascade that ultimately leads to the observed inhibition of mitosis. The stimulation of adenylyl cyclase and subsequent increase in cAMP levels strongly suggest the involvement of a Gs (stimulatory G protein) alpha subunit. nih.govyoutube.com

Regulation of Intracellular Cyclic AMP (cAMP) Signaling Cascades

A significant aspect of the pEHG signaling pathway is the regulation of intracellular cyclic AMP (cAMP) levels. embopress.org Studies have shown that pEHG at a concentration of 1 nM leads to an increase in the intracellular concentration of cAMP in YAMC cells within 5-10 minutes of exposure. embopress.org cAMP is a ubiquitous second messenger that plays a pivotal role in various cellular processes, including the regulation of cell growth and differentiation. mdpi.com

The elevation of cAMP levels by pEHG suggests the activation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. youtube.com This activation is likely a direct consequence of the Gs protein-coupled receptor stimulation. The subsequent increase in intracellular cAMP can then activate downstream effector molecules, such as Protein Kinase A (PKA). Activated PKA can, in turn, phosphorylate various target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately influencing cell cycle progression. mdpi.comnih.gov

Differential Effects on Immediate-Early Gene Expression (c-fos, egr-1, fosB) in Cell Lines

pEHG exhibits differential effects on the expression of immediate-early genes in tumorigenic versus non-tumorigenic cell lines. In the human colon carcinoma cell line HT-29, pEHG has been shown to increase the expression of the immediate-early genes c-fos, egr-1 (early growth response protein-1), and fosB. nih.govmdpi.com For instance, treatment with 1 nM pEHG resulted in a significant increase in the expression of egr-1 and c-fos after 20 minutes, with fosB expression being upregulated 20-fold. nih.gov

In stark contrast, pEHG had no effect on the expression of these same genes (c-fos, egr-1, or fosB) in the non-tumorigenic colonic epithelial cell lines YAMC and IMCE. embopress.org This differential response suggests that the signaling pathways activated by pEHG diverge between normal and cancerous colon cells. While in normal cells the cAMP pathway appears to be the primary mediator of its anti-proliferative effects, in cancer cells, pEHG may engage additional or alternative pathways that lead to the altered expression of these transcription factors involved in cell proliferation and differentiation.

Table of Differential Gene Expression in Response to pEHG

GeneCell LineEffect of pEHG Treatment
c-fos HT-29 (Colon Carcinoma)Upregulation
YAMC (Non-tumorigenic)No effect
IMCE (Non-tumorigenic)No effect
egr-1 HT-29 (Colon Carcinoma)Upregulation
YAMC (Non-tumorigenic)No effect
IMCE (Non-tumorigenic)No effect
fosB HT-29 (Colon Carcinoma)20-fold Upregulation
YAMC (Non-tumorigenic)No effect
IMCE (Non-tumorigenic)No effect

Angiotensin III in the Renin-Angiotensin System

Angiotensin III is a biologically active peptide hormone within the renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS), which is crucial for regulating blood pressure, and fluid and electrolyte balance. wikipedia.orgnews-medical.net The RAAS cascade begins when the kidneys release the enzyme renin in response to reduced renal blood flow. wikipedia.org Renin converts angiotensinogen (B3276523), a protein released by the liver, into angiotensin I. wikipedia.orgnews-medical.net Angiotensin I is then converted by angiotensin-converting enzyme (ACE), primarily in the lungs, to the potent vasoconstrictor angiotensin II. wikipedia.org Angiotensin III is subsequently formed from the degradation of angiotensin II by enzymes called angiotensinases. wikipedia.org

Angiotensin III contributes to the regulation of blood pressure and electrolyte balance through several molecular mechanisms. It exerts its effects by binding to angiotensin receptors, leading to physiological responses that elevate blood pressure. One of its primary actions is vasoconstriction, the narrowing of blood vessels, which increases systemic vascular resistance. wikipedia.org While it is a potent peptide, its vasopressor activity is noted to be about 40% of that of angiotensin II. wikipedia.org

Angiotensin III also plays a role in electrolyte balance by influencing the kidneys. It stimulates the reabsorption of sodium in the renal tubules. nih.gov This increased sodium reabsorption consequently leads to water retention, which increases the volume of extracellular fluid and contributes to a rise in blood pressure. wikipedia.org In studies involving intravenous infusion in human subjects, Angiotensin III has been shown to significantly elevate systolic blood pressure. nih.gov

Angiotensin III is a powerful modulator of aldosterone secretion from the adrenal cortex. wikipedia.orgnih.gov Aldosterone is a key hormone that causes the renal tubules to increase sodium reabsorption while promoting the excretion of potassium, thereby maintaining electrolyte balance. wikipedia.org The retention of sodium leads to water reabsorption, increasing blood volume and, consequently, blood pressure. wikipedia.orgtrc-p.nl Angiotensin III is a particularly potent stimulator of the adrenal cortex, demonstrating 100% of the aldosterone-stimulating activity of angiotensin II. wikipedia.org

Experimental studies have quantified these effects. In a study where Angiotensin III was infused into normal subjects and patients with essential hypertension, it produced a significant increase in plasma aldosterone concentration (PAC) in both groups. nih.gov This direct stimulation of aldosterone release, combined with its vasoconstrictive properties, underscores its role in the RAAS pathways that regulate cardiovascular homeostasis. nih.govtaylorandfrancis.com

Table 1: Effects of Angiotensin III Infusion on Hemodynamic and Hormonal Parameters

An interactive data table summarizing research findings on the infusion of Angiotensin III.

ParameterNormal Subjects (Before Infusion)Normal Subjects (After Infusion)Hypertensive Patients (Before Infusion)Hypertensive Patients (After Infusion)
Systolic Blood Pressure (mmHg) 116 +/- 5137 +/- 9155 +/- 29176 +/- 26
Diastolic Blood Pressure (mmHg) 68 +/- 474 +/- 595 +/- 17106 +/- 20
Plasma Aldosterone (pg/ml) 57 +/- 34116 +/- 3466 +/- 5691 +/- 24
Plasma Renin Activity (ng/ml/hr) 1.64 +/- 1.071.21 +/- 1.050.88 +/- 0.660.76 +/- 0.63

Data sourced from a study on the effects of Angiotensin III infusion in normal and hypertensive subjects. nih.gov

Glycyl-Histidyl-Lysine (GHK) in Extracellular Matrix Remodeling

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide found in human plasma, saliva, and urine. nih.gov Its concentration in the body declines with age, which coincides with a decrease in the body's regenerative capacity. nih.gov GHK, particularly in its copper-complexed form (GHK-Cu), is recognized for its role in wound healing and the remodeling of the extracellular matrix (ECM). nih.govresearchgate.net It is proposed that the GHK amino acid sequence is present in the alpha 2(I) chain of type I collagen and is released by proteolytic enzymes at a site of injury, acting as an early signal for repair. nih.gov

GHK has been shown to directly stimulate the synthesis of key components of the extracellular matrix by fibroblasts, the primary cells responsible for producing and maintaining connective tissue. nih.govpeptidesciences.com Research has demonstrated that GHK-Cu stimulates the production of collagen, elastin, proteoglycans, and glycosaminoglycans. nih.govpeptidesciences.comdroracle.ai

In fibroblast cultures, the stimulating effect of GHK-Cu on collagen synthesis is concentration-dependent. nih.gov Studies have shown this stimulation begins at concentrations between 10⁻¹² and 10⁻¹¹ M and reaches its maximum effect at 10⁻⁹ M, an effect that occurs independently of any change in cell number. nih.gov GHK also modulates the activity of metalloproteinases and their inhibitors, which are enzymes crucial for the breakdown and remodeling of the ECM. nih.govresearchgate.net

The contribution of GHK to tissue regeneration is multifaceted and has been demonstrated in various experimental systems. nih.govdroracle.ai Its ability to improve tissue repair has been observed in skin, bone tissue, stomach lining, and lung connective tissue. nih.gov GHK's regenerative mechanisms involve several actions. It attracts immune and endothelial cells to the site of an injury, a critical step in the healing process. nih.govdroracle.ai

Furthermore, GHK promotes angiogenesis (the formation of new blood vessels) and nerve outgrowth. droracle.airesearchgate.net In animal models, GHK-Cu has been shown to accelerate wound healing and wound contraction, increase the formation of granular tissue, and enhance the activity of antioxidant enzymes. nih.govnih.gov It effectively acts as a feedback signal generated after tissue injury, first serving as an anti-inflammatory and tissue-protective agent before signaling for tissue remodeling, which involves removing damaged tissue and generating healthy new tissue. peptidesciences.com

Table 2: Documented Effects of GHK on Fibroblasts and Extracellular Matrix Components

An interactive data table detailing the influence of GHK in research models.

Biological ProcessSpecific Effect of GHK/GHK-Cu
ECM Synthesis Stimulates synthesis of collagen, elastin, glycosaminoglycans, and the proteoglycan decorin. nih.govnih.govdroracle.ai
Fibroblast Activity Increases production of mRNA and protein for collagen. peptidesciences.com Restores replicative vitality to fibroblasts after radiation. nih.gov
ECM Remodeling Modulates the activity of metalloproteinases and their inhibitors (TIMPs). nih.govresearchgate.net
Cellular Recruitment Attracts immune cells (macrophages, mast cells) and endothelial cells to the injury site. nih.govdroracle.ai
Growth Factor Production In combination with LED irradiation, increased production of basic fibroblast growth factor (bFGF). nih.gov

Histidylglycine as a Secondary Metabolite and its Biological Implications

Histidylglycine (His-Gly) is a dipeptide formed from L-histidine and glycine (B1666218) residues. nih.gov In a biological context, it is classified as a secondary metabolite. hmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism; they are considered non-essential for the organism's immediate survival. hmdb.caresearchgate.net Instead, they often play roles in defense, signaling, or may arise from the incomplete metabolism of other compounds. hmdb.ca

Plants, in particular, produce a vast diversity of secondary metabolites which can have protective functions against pathogens and other environmental stressors. researchgate.net While Histidylglycine itself is a simple dipeptide, its classification as a secondary metabolite suggests it is not a fundamental building block of primary metabolic pathways. It has been detected in humans and is also found in various food sources. nih.govhmdb.ca The primary biological implication suggested in the literature is its potential use as a biomarker for the consumption of certain foods where it is present. hmdb.ca

Regulatory Networks Involving Histidylglycine in Metabolic Profiling Studies

Metabolic profiling studies have increasingly shed light on the intricate networks that govern cellular metabolism. While direct and extensive research on the specific regulatory networks of the dipeptide histidylglycine is limited, insights can be gleaned from metabolomic analyses of its constituent amino acids, histidine and glycine. These studies provide a foundation for understanding the potential roles histidylglycine may play within broader metabolic pathways.

Histidylglycine itself has been identified as a secondary metabolite, suggesting it may not be essential for primary metabolic functions but could be involved in signaling or defense mechanisms. hmdb.ca Its presence has been noted in various foods, which could indicate a role as a biomarker for the consumption of these products. hmdb.ca

Metabolomic studies have not yet fully elucidated the specific signaling cascades or regulatory feedback loops directly modulated by histidylglycine. However, the metabolic pathways of histidine and glycine are well-documented and offer a lens through which we can infer the potential influence of histidylglycine.

Inferred Roles from Constituent Amino Acids:

Histidine Metabolism: Histidine is an essential amino acid with a crucial role in various physiological processes, including the synthesis of histamine (B1213489) and carnosine. creative-proteomics.com Its metabolism is linked to one-carbon metabolism, a fundamental process for the synthesis of nucleotides and for methylation reactions. creative-proteomics.comnih.gov Dysregulation of histidine metabolism has been associated with several conditions, highlighting its importance in metabolic homeostasis. creative-proteomics.com For instance, dietary histidine levels have been inversely associated with hyperlipidemia and hypertension. nih.govresearchgate.net

Glycine Metabolism: Glycine is a non-essential amino acid that participates in a wide array of metabolic pathways. It is a key component in the synthesis of proteins, purines, and glutathione, a major antioxidant. mdpi.com Metabolomic studies have consistently shown alterations in glycine levels in metabolic disorders such as obesity and type 2 diabetes. mdpi.combohrium.com Furthermore, in the context of cancer, glycine metabolism is often reprogrammed to support rapid cell proliferation, making it a potential biomarker for malignancy in certain cancers like gliomas. nih.gov

Given that histidylglycine is a dipeptide composed of these two metabolically significant amino acids, it is plausible that its presence and concentration could influence or be an indicator of the metabolic status related to histidine and glycine pathways. For example, fluctuations in histidylglycine levels could potentially reflect alterations in protein turnover, one-carbon metabolism, or the cellular antioxidant state.

Metabolic Profiling Findings Related to Histidine and Glycine:

Metabolomic studies have identified histidine and glycine as significant metabolites in various conditions. The following tables summarize some of these findings, which may provide a basis for future investigations into the regulatory networks of histidylglycine.

ConditionMetaboliteObservationPotential Implication
HyperlipidemiaHistidineInverse association with dietary intake nih.govresearchgate.netProtective role in lipid metabolism
HypertensionHistidineInverse association with dietary intake nih.govresearchgate.netInvolvement in blood pressure regulation
Healthy LifestyleHistidineHigher plasma levels in individuals with a healthy lifestyle Biomarker of healthy dietary and physical activity patterns
Alzheimer's DiseaseMethylhistidineAlterations in methylhistidine metabolism observed in plasma and brain tissue nih.govPotential role in the pathophysiology of neurodegenerative diseases
ConditionMetaboliteObservationPotential Implication
ObesityGlycineLower circulating levels mdpi.combohrium.comIndicator of metabolic dysregulation
Type 2 DiabetesGlycineLower circulating levels mdpi.combohrium.comAssociation with insulin resistance
GliomasGlycineElevated levels correlated with malignancy nih.govBiomarker of tumor proliferation
Alzheimer's DiseaseGlycineReduced levels in urine of a mouse model nih.govPotential link to neurodegenerative processes

Future untargeted metabolomics studies that specifically focus on the quantification and correlation of histidylglycine with other metabolites will be crucial in unraveling its precise role in cellular regulatory networks. Such studies could reveal whether histidylglycine acts as a signaling molecule, a metabolic intermediate with regulatory functions, or simply a biomarker reflecting the combined status of histidine and glycine metabolism.

Advanced Spectroscopic and Analytical Techniques in Histidylglycine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. It provides detailed information at the atomic level, making it invaluable for studying peptides like histidylglycine.

The conformational preferences of the histidine residue in histidylglycine are critical to its biological activity and are influenced by environmental factors such as the ionization state of its functional groups. nih.gov 1H NMR spectroscopy has been effectively used to study the conformational equilibria of the histidyl side chain. nih.gov

By analyzing the temperature dependence of proton NMR resonances, researchers can determine the thermodynamic parameters, including enthalpy (ΔH°) and entropy (ΔS°), that govern the conformational equilibrium of the histidine side chain in its different ionic forms. nih.gov This analysis reveals the distribution of rotamers and how it is affected by the ionization of the carboxyl, histidyl, and amino groups. nih.gov For instance, in a basic solution, NMR data, in conjunction with circular dichroism (CD) and theoretical energy calculations, can converge to characterize the most stable conformation of histidylglycine in solution. nih.gov

ParameterTechniqueFindings
Histidyl Side Chain Rotamer Population1H NMRThe distribution of side chain rotamers is dependent on the ionization state of the terminal groups.
Thermodynamic Parameters (ΔH°, ΔS°)Temperature-Dependent 1H NMRThese parameters characterize the conformational equilibrium of the histidine side chain.
Most Stable Conformation1H NMR, CD, Theoretical CalculationsA combination of techniques can identify the most stable solution conformation.

1H NMR spectroscopy is also a crucial technique for monitoring the kinetics and understanding the mechanisms of hydrolytic reactions involving histidylglycine. Studies on the hydrolysis of N-acetylated L-histidylglycine (AcHis-Gly) in the presence of platinum(II) complexes have demonstrated the power of this approach. researchgate.netrsc.org

The reaction can be monitored over time by observing changes in the 1H NMR spectrum. rsc.orgresearchgate.net For example, the disappearance of the signal corresponding to the methylene (B1212753) protons of glycine (B1666218) in the intact dipeptide and the appearance of a new singlet for the methylene protons of free glycine indicate the cleavage of the amide bond. rsc.orgresearchgate.net In one study, the reaction of AcHis-Gly with a novel mechlorethamine (B1211372) platinum(II) complex was performed at 60 °C in an acidic medium. researchgate.netrsc.org The 1H NMR spectra showed a decrease in the resonance of the methylene glycine protons of the dipeptide at 3.96 ppm and a corresponding increase in the singlet at 3.814 ppm, confirming the liberation of glycine. rsc.orgresearchgate.net This regioselective cleavage of the amide bond adjacent to the histidine residue was thus confirmed. researchgate.netrsc.org

Reactant/Product1H NMR Chemical Shift (ppm)Observation
Methylene protons of glycine in AcHis-Gly3.96Signal intensity decreases over time. rsc.orgresearchgate.net
Methylene protons of free glycine3.814Signal intensity increases over time, indicating hydrolysis. rsc.orgresearchgate.net
Imidazolyl protons (H2 and H5) of AcHis-Gly8.62 and 7.35Initial signals from the starting dipeptide. rsc.org
H2 proton of platinated AcHis7.95Appearance of a new singlet, indicating product formation. rsc.org

The histidine residue in histidylglycine makes it an effective ligand for various metal ions. NMR spectroscopy has been extensively used to study the coordination chemistry of histidylglycine with metal ions such as zinc(II), cobalt(II), nickel(II), and palladium(II). jst.go.jprsc.orgacs.org These studies provide insights into the binding sites and the structure of the resulting metal-peptide complexes.

For example, studies on the complexation of Zn(II) with histidine-containing peptides have shown that in weakly acidic solutions, coordination occurs through the amino and imidazole (B134444) nitrogens of the N-terminal histidyl residue. jst.go.jp As the pH increases, deprotonation of other groups can lead to changes in the coordination mode. jst.go.jp Similarly, research on the interaction of cobalt(II), nickel(II), and zinc(II) with histidylglycine has revealed that it coordinates in a "histidine-like" manner, without the deprotonation of the peptide amide group. rsc.org In contrast, palladium(II) has been shown to form complexes with histidylglycine, and the details of these interactions have also been elucidated using NMR. acs.org

Metal IonKey Findings from NMR Studies
Zinc(II)In acidic solutions, coordinates via N-terminal amino and imidazole nitrogens. jst.go.jp
Cobalt(II)Coordinates in a 'histidine-like' manner without peptide amide deprotonation. rsc.org
Nickel(II)Coordinates in a 'histidine-like' manner without peptide amide deprotonation. rsc.org
Palladium(II)Forms well-defined complexes with histidylglycine, with coordination details elucidated by NMR. acs.org

Vibrational Spectroscopy (Raman, FTIR, VCD) for Structural Characterization of Peptides and Assemblies

Vibrational spectroscopy techniques, including Raman, Fourier-transform infrared (FTIR), and vibrational circular dichroism (VCD), are powerful methods for characterizing the secondary structure of peptides and their self-assembled architectures.

The tripeptide glycyl-histidyl-glycine (GHG), a close structural relative of histidylglycine, has been shown to self-assemble into hydrogels composed of fibrils. drexel.edudrexel.edu Vibrational spectroscopy plays a key role in characterizing the underlying structure of these fibrils. FTIR and VCD spectra have indicated that the fibrillar network is made up of twisted β-sheet tapes. drexel.edursc.org

The amide I' band in FTIR and VCD spectra is particularly sensitive to the peptide's secondary structure. For GHG hydrogels, a band at 1632 cm⁻¹ in the IR spectrum is a characteristic marker for fibril formation. drexel.edu The presence of β-sheets is further confirmed by specific bands in the Raman spectra. nih.govnih.gov For instance, Raman bands around 1240 cm⁻¹ and 1670 cm⁻¹ are typical of β-sheet structures. nih.gov The combination of FTIR, VCD, and Raman spectroscopy provides a comprehensive picture of the β-sheet arrangement within the hydrogel fibrils. researchgate.netdbcls.jp

Spectroscopic TechniqueKey ObservationInterpretation
FTIRBand at 1632 cm⁻¹Indicates the formation of fibrils with β-sheet structure. drexel.edu
VCDSpecific spectral signaturesConfirms the presence of twisted β-sheet tapes in the fibrillar network. drexel.edursc.org
RamanBands around 1240 cm⁻¹ and 1670 cm⁻¹Characteristic of β-sheet secondary structures. nih.gov

The kinetics of peptide self-assembly and the formation of β-sheet structures can be effectively monitored using vibrational spectroscopy. The time-dependent changes in the intensity of specific spectral features can provide quantitative information about the progress of fibrillization.

For the glycyl-histidyl-glycine system, the formation of the gel phase and the underlying fibrils can be tracked by monitoring the IR band at 1632 cm⁻¹. drexel.edu The increase in the fractional intensity of this band over time correlates with the increasing fraction of fibrils in the sample. drexel.edu This allows for the study of how factors like peptide concentration and pH influence the rate and extent of self-assembly. drexel.edu Furthermore, techniques like UV circular dichroism can be employed to probe the kinetics of fibril formation, providing complementary information on the assembly process. researchgate.net

TechniqueMonitored ParameterKinetic Information Obtained
FTIRIntensity of the 1632 cm⁻¹ bandRate and extent of fibril formation. drexel.edudrexel.edu
UV Circular DichroismCD signal changesKinetics of the three-dimensional assembly of peptides. researchgate.net
RheologyStorage (G') and loss (G'') moduliFormation kinetics and mechanical strength of the resulting gel. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as paramagnetic metal complexes. wikipedia.orgbhu.ac.in This method is particularly valuable in characterizing the coordination chemistry of histidylglycine with metal ions like copper(II).

ESR spectroscopy provides detailed information on the speciation and coordination modes of metal complexes in solution. acs.org By analyzing the ESR spectra, researchers can determine key parameters such as the g-factor, hyperfine coupling constants, and relaxation parameters, which are highly sensitive to changes in the coordination environment of the paramagnetic center. acs.org A two-dimensional analysis of ESR spectra, considering variations in pH and ligand concentration, allows for the simultaneous determination of formation constants and individual ESR parameters for all species in a complex equilibrium system. acs.org

In the context of the copper(II)-L-histidylglycine system, ESR studies have been instrumental in identifying and characterizing numerous complex species. acs.orgacs.org These studies have revealed how the coordination of histidylglycine to copper(II) changes with pH. acs.orgacs.org

In strongly acidic conditions (pH < 4): The ligand coordinates to the copper ion primarily through its N-terminal donor groups. For instance, the [CuLH2]3+ complex involves monodentate binding via the imidazole group, while the [CuLH]2+ complex exhibits bidentate ligation through the amino and imidazole nitrogen atoms. acs.org

Near neutral pH (around pH 7): At equimolar concentrations of metal and ligand, imidazole bridges can form, supplementing the dipeptide-like ligation. With an excess of the ligand, a histamine-like coordination mode becomes predominant. acs.org

At higher pH values: Deprotonation of the peptide group occurs, leading to tridentate equatorial ligation involving the amino group, the deprotonated peptide nitrogen, and the carboxylate oxygen. acs.org Various species, including dimers and mixed hydroxo complexes, have been identified in this pH range. acs.org

The ability of ESR to distinguish between different paramagnetic species, even those that are difficult to detect by other methods like pH potentiometry, makes it an essential tool in the study of histidylglycine's interactions with paramagnetic metals. acs.org

Spectrophotometric Methods for Peptide and Enzyme Activity Assays

Spectrophotometric methods are widely used for the quantification of peptides and for assessing enzyme activity due to their simplicity, sensitivity, and cost-effectiveness. portlandpress.comipinnovative.com These assays typically rely on the change in absorbance of a chromophore that is produced or consumed during a reaction. ipinnovative.com

In the context of histidylglycine, spectrophotometry is employed in enzyme activity assays, particularly for enzymes like angiotensin-converting enzyme (ACE). portlandpress.com One common method involves using a substrate analog, such as Glycyl-L-histidylglycine (Gly-His-Gly), which is hydrolyzed by the enzyme. portlandpress.com The product of this hydrolysis, the dipeptide histidylglycine, can then be quantified. portlandpress.com

A specific reaction utilizes o-phthalaldehyde (B127526) (OPA), which reacts with the imidazole group of N-terminal histidyl peptides at an alkaline pH to form a yellow chromophore. portlandpress.comipinnovative.com The intensity of the resulting color, measured spectrophotometrically, is proportional to the amount of histidylglycine produced, and thus to the enzyme's activity. portlandpress.com This method is advantageous because it allows for a short incubation time due to the rapid hydrolysis of substrates like Gly-His-Gly. portlandpress.com

Research has established optimal conditions for such assays, for example, a pH optimum of 7.25 and a temperature optimum of 42-44°C for the hydrolysis of Gly-His-Gly by human serum carboxypolypeptidase. portlandpress.com These methods are crucial for screening potential enzyme inhibitors and for determining enzyme activity in biological samples. portlandpress.comnih.gov

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Analysis

Mass spectrometry (MS) and its combination with liquid chromatography (LC-MS) are powerful analytical techniques for the identification and quantification of peptides like histidylglycine. wikipedia.org LC separates complex mixtures of molecules, while MS provides detailed information about the mass-to-charge ratio of the separated components, allowing for their precise identification. wikipedia.orgthermofisher.com

LC-MS is particularly well-suited for analyzing complex biological samples. wikipedia.orgnih.gov The "bottom-up" proteomics approach, where proteins are enzymatically digested into smaller peptides before analysis, heavily relies on LC-MS. nih.gov The resulting peptides are separated by LC and then introduced into the mass spectrometer for analysis. thermofisher.comnih.gov

For more complex analyses, tandem mass spectrometry (LC-MS/MS) is often employed. creative-proteomics.comnih.gov In this technique, a specific peptide ion (parent ion) is selected and fragmented to produce a characteristic pattern of fragment ions. This fragmentation pattern provides sequence information that confirms the peptide's identity. nih.gov

The key advantages of LC-MS and LC-MS/MS in peptide analysis include:

High Sensitivity and Selectivity: These techniques can detect and quantify very low abundance peptides in complex mixtures. wikipedia.orgcreative-proteomics.com

Accurate Identification: The combination of retention time from LC and mass information from MS provides high confidence in peptide identification. wikipedia.org

Versatility: LC-MS can be applied to a wide range of biological and chemical analyses. wikipedia.org

These capabilities make LC-MS and LC-MS/MS indispensable tools for studying the presence and quantity of histidylglycine in various biological contexts, contributing to our understanding of its metabolic pathways and functions.

Molecular Biology Techniques in Gene Expression Analysis

Molecular biology techniques are essential for investigating how histidylglycine, or its derivatives like pyroglutamyl-histidyl-glycine (B1584083) (pEHG), influences cellular function at the genetic level. researchgate.netnih.gov These methods allow researchers to measure changes in the expression of specific genes in response to treatment with the peptide.

Real-time Polymerase Chain Reaction (PCR), also known as quantitative PCR (qPCR), is a highly sensitive and widely used technique for quantifying messenger RNA (mRNA) levels. nih.govgene-quantification.de This method allows for the amplification and simultaneous detection of a targeted DNA molecule in real-time. gene-quantification.de For mRNA quantification, a reverse transcription step is first performed to convert the mRNA into complementary DNA (cDNA), which then serves as the template for the PCR reaction (RT-qPCR). nih.govthermofisher.com

The main advantages of real-time PCR include its large dynamic range, high sensitivity, and sequence specificity. nih.govgene-quantification.de It can detect even a single copy of a specific transcript. gene-quantification.de In research involving histidylglycine derivatives, real-time PCR has been used to confirm the results obtained from broader screening methods like cDNA expression arrays. nih.gov For example, studies have used real-time PCR to verify the upregulation of genes such as egr-1 and c-fos in HT-29 human colon adenocarcinoma cells following treatment with pEHG. researchgate.netnih.gov

The quantification can be absolute, determining the exact number of mRNA copies, or relative, comparing the expression levels between different samples after normalization to a stable reference or housekeeping gene. thermofisher.com

cDNA expression arrays, also known as microarrays, allow for the simultaneous analysis of the expression levels of thousands of genes. mednexus.org In this technique, cDNA probes derived from the total RNA of a sample (e.g., cells treated with a histidylglycine derivative) are hybridized to a microarray containing a large number of known gene sequences. mednexus.org The intensity of the hybridization signal for each gene spot is proportional to its expression level in the sample.

This high-throughput screening method has been used to investigate the global effects of pEHG on gene expression in HT-29 cells. researchgate.netnih.gov Such studies have identified changes in the expression of immediate-early transcription factors involved in cell proliferation. nih.gov

Northern blotting is a more traditional technique used to detect and quantify specific RNA molecules in a sample. youtube.com It involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled DNA or RNA probe specific to the gene of interest. nih.gov While more labor-intensive than real-time PCR, Northern blotting provides information about the size of the transcript and can be used to validate findings from cDNA arrays. mednexus.orgnih.gov For instance, the upregulation of genes like c-fos and fosB in response to pEHG, initially observed with cDNA arrays, has been confirmed by Northern blot analysis. researchgate.netnih.gov

Flow Cytometry for Cell Cycle Distribution Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. biocompare.com It is commonly used for cell cycle analysis, which is crucial for studying the effects of compounds like histidylglycine derivatives on cell proliferation. zhangqiaokeyan.comnih.gov

For cell cycle analysis, cells are typically stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. biocompare.comthermofisher.com This allows for the discrimination of cells in different phases of the cell cycle:

G0/G1 phase: Cells have a normal (2N) amount of DNA.

S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

G2/M phase: Cells have a doubled (4N) amount of DNA, having completed DNA replication and preparing for mitosis. nih.gov

By analyzing the distribution of fluorescence intensity across a population of cells, a histogram can be generated that shows the percentage of cells in each phase of the cell cycle. thermofisher.com

In studies on pyroglutamyl-histidyl-glycine (pEHG), flow cytometry has been used to determine its effect on the cell cycle distribution of HT-29 cells. zhangqiaokeyan.com Such analyses have shown that pEHG can inhibit DNA synthesis, indicating an effect on cell cycle progression. zhangqiaokeyan.com Flow cytometry can also be combined with the staining of other cellular markers, such as proliferation-specific antigens like Ki-67, to provide a more detailed analysis of cell cycle status and distinguish between resting (G0) and proliferating (G1) cells. nih.gov

Interactive Data Tables

Table 1: ESR Spectroscopic Parameters for Copper(II)-Histidylglycine Complexes

This table summarizes the types of complexes formed and the coordination modes observed at different pH ranges, as determined by ESR spectroscopy.

pH RangePredominant Complex SpeciesCoordination Mode
< 4[CuLH2]3+, [CuLH]2+Monodentate imidazole binding and bidentate amino-imidazole ligation. acs.org
~7 (equimolar)Dipeptide-like with imidazole bridgesDipeptide-like ligation supplemented by imidazole bridges. acs.org
~7 (ligand excess)Histamine-likeHistamine-like coordination. acs.org
> 10Dimers, mixed hydroxo complexesTridentate equatorial ligation (amino, deprotonated peptide N, carboxylate O). acs.org

Table 2: Gene Expression Changes in HT-29 Cells Induced by pEHG

This table shows the changes in the expression of specific genes in HT-29 cells after treatment with pEHG, as confirmed by Real-Time PCR and Northern Blot.

GeneChange in ExpressionAnalytical Technique(s)
egr-1IncreasedReal-Time PCR, cDNA Expression Array. researchgate.netnih.gov
c-fosIncreasedReal-Time PCR, Northern Blot, cDNA Expression Array. researchgate.netnih.gov
fosBIncreased (20-fold)Northern Blot, cDNA Expression Array. researchgate.netnih.gov
c-junMinor effectNorthern Blot, cDNA Expression Array. nih.gov
junBMinor effectNorthern Blot, cDNA Expression Array. nih.gov

Fluorescence Microscopy for Intracellular Signaling Components and Cellular Events

Fluorescence microscopy is a critical technique for investigating the roles of peptides in intracellular signaling pathways by enabling the visualization and quantification of key second messengers and cellular responses. In studies involving histidylglycine-related peptides, this technique has been instrumental in elucidating their effects on cellular function.

Research on pyroglutamyl-histidyl-glycine (pEHG), a related endogenous peptide, has utilized fluorescence microscopy to monitor its influence on intracellular calcium ion (Ca2+) concentrations. iiarjournals.orgresearchgate.net In these experiments, cells such as the non-tumorigenic colonic epithelial cell lines YAMC and IMCE are loaded with a Ca2+-sensitive fluorescent dye, Fura-2/AM. iiarjournals.orgresearchgate.net An inverted fluorescence microscope is then used to measure changes in fluorescence intensity, which correspond to fluctuations in cytosolic Ca2+ levels. iiarjournals.orgresearchgate.net

Despite being a known signaling molecule, studies have shown that pEHG, at concentrations that inhibit DNA synthesis, does not cause a detectable change in intracellular free Ca2+ concentration in YAMC or IMCE cells. iiarjournals.orgresearchgate.net As a positive control, other agents like bradykinin (B550075) were shown to stimulate a rapid increase in intracellular Ca2+, confirming the viability of the experimental setup. iiarjournals.org This finding suggests that the signaling pathway initiated by pEHG, at least in these cell types, does not involve Ca2+ as a second messenger. iiarjournals.orgresearchgate.net

While direct fluorescence microscopy studies on histidylglycine itself are less documented in the provided context, the methodologies applied to its analogue, pEHG, demonstrate the utility of this technique. Fluorescence-based methods are essential for determining the specific signaling cascades activated by such peptides, distinguishing between pathways that are dependent on messengers like Ca2+ and those that operate through other molecules like cyclic AMP (cAMP). iiarjournals.orgresearchgate.netrockefeller.edunih.gov

Rheological Characterization of Hydrogel Mechanical Properties

The mechanical properties of hydrogels derived from histidylglycine and its analogs are crucial for their potential applications in fields like tissue engineering and drug delivery, as these properties determine the structural integrity and behavior of the hydrogel in a physiological environment. biotechrep.irmdpi.com Rheology is the primary method used to characterize these viscoelastic properties, providing quantitative data on gel strength and stability. tainstruments.comresearchgate.net

Hydrogels formed from the tripeptide glycyl-histidyl-glycine (GHG) exhibit robust mechanical strength. drexel.edursc.org Rheological measurements, typically performed using a rotational rheometer, are used to determine the storage modulus (G') and the loss modulus (G''). researchgate.netresearchgate.net The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated). A stable gel is characterized by a storage modulus that is significantly higher than its loss modulus (G' >> G''). researchgate.net

For glycyl-histidyl-glycine hydrogels, studies show they form a strong gel, with a gel strength (G') on the order of 104 Pa. drexel.edudrexel.edu More specifically, at concentrations above 40 mM, GHG self-assembles into fibrils that form a hydrogel with a storage modulus (G') of approximately 50 kPa. rsc.orgresearchgate.net The mechanical properties of these hydrogels are highly tunable and depend on factors such as peptide concentration and pH. drexel.edu Research indicates that the strength of the GHG gel can be optimized by adjusting the peptide concentration or by increasing the pH, which influences the deprotonation of the imidazole group on the histidine residue. drexel.edursc.orgresearchgate.net

The table below summarizes the key rheological properties of glycyl-histidyl-glycine hydrogels based on published research findings.

PropertyValueConditionsSource
Gel Strength (G')~104 Pa175 mM concentration, pH/D 6.4 drexel.edu, drexel.edu
Storage Modulus (G')~50 kPa>40 mM concentration researchgate.net, rsc.org
Formation Trigger-Deprotonation of imidazole group researchgate.net, rsc.org
Gel Structure-Fibrillar network of twisted β-sheet tapes drexel.edu, drexel.edu

These rheological studies are essential for designing histidylglycine-based hydrogels with specific mechanical characteristics tailored for biomedical applications, ensuring they can mimic the properties of native tissues or provide controlled release profiles. biotechrep.irdrexel.edursc.org

Computational Approaches in Histidylglycine Studies

Density Functional Theory (DFT) for Mechanistic and Structural Elucidation of Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov It is widely employed to predict and analyze the molecular properties, interactions, and reaction pathways of chemical and biological molecules. nih.govmdpi.com In the study of histidylglycine and related peptides, DFT provides profound insights into coordination chemistry, reaction mechanisms, and non-covalent interactions.

DFT calculations have been instrumental in exploring the gas-phase potential energy surface of protonated histidylglycine to understand the mechanisms of proton transfer, a fundamental process in protein function. ubc.ca Such studies examine the pathways by which protons can move within the peptide structure. ubc.ca Furthermore, DFT has been used to elucidate the regioselective cleavage of the amide bond in N-acetylated L-histidylglycine when reacting with novel platinum(II) complexes. researchgate.netni.ac.rs These computational explorations help in understanding the hydrolytic activity of such complexes by modeling the structures of the reactants and proposed intermediates in the reaction. researchgate.netni.ac.rs

The interaction of histidylglycine with metal ions is another area where DFT has proven valuable. Theoretical studies have characterized the gas-phase complexes of the dipeptide with various metal ions, with DFT computations predicting the infrared spectral features that show fine agreement with experimental data from Infrared Multiple Photon Dissociation Spectroscopy (IRMPD). researchgate.net DFT is also used to analyze the coordination geometries of transition metal-histidine complexes, which serves as a model for the metal-binding properties of histidylglycine. nih.gov These calculations can scrutinize both 1:1 and 1:2 metal-to-ligand complexes to clarify their structural features and relative stabilities. nih.gov

The table below summarizes key applications of DFT in studying interactions involving histidylglycine and its constituent amino acids.

Table 1: Applications of DFT in Histidylglycine-Related Studies

Area of Study System Investigated Key Insights from DFT References
Proton Transfer Protonated histidylglycine cation Elucidation of gas-phase proton transfer pathways and potential energy surfaces. ubc.ca
Hydrolytic Reactions N-acetylated L-histidylglycine + Platinum(II) complex Exploration of reactant structures and mechanism of regioselective amide bond cleavage. researchgate.netni.ac.rs
Metal Complexation Histidylglycine + Metal ions (e.g., Zn²⁺, Cd²⁺) Characterization of complex geometries and prediction of vibrational spectra. researchgate.net
Surface Interactions Glycine (B1666218) + Graphene Investigation of adsorption energies and electronic properties, revealing weak van der Waals interactions. jchemlett.comrsc.org

| Coordination Chemistry | Histidine + Transition metal ions | Analysis of coordination modes (bidentate vs. tridentate) and relative stability of complexes. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. ebsco.com This technique allows researchers to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions that are critical for biological function. ebsco.commdpi.commdpi.com For a flexible dipeptide like histidylglycine, MD simulations offer a window into its dynamic behavior in solution and its interactions with other molecules.

MD simulations can reveal the complex interplay of forces that govern the stability and interactions of peptides in different environments. For example, simulations of glycine in aqueous solutions have been used to understand its dissolution behavior and the impact of impurities on solvation free energy and intermolecular interactions. rsc.orgnih.gov These studies analyze how glycine interacts with water molecules and how these interactions are modulated by other solutes, affecting properties like solubility. rsc.org Such principles are directly applicable to understanding the solvation and interaction dynamics of histidylglycine.

In the context of biological systems, MD simulations are crucial for studying how peptides like histidylglycine interact with larger macromolecules, such as proteins. mdpi.com Simulations can model the binding of ligands to receptors, revealing the conformational changes that occur upon binding. nih.govnih.gov For instance, MD simulations have been used extensively to study G protein-coupled receptors (GPCRs), including histamine (B1213489) receptors, for which the histidine moiety of histidylglycine is a natural ligand component. nih.govmdpi.comnih.gov These simulations can track the binding process, the stability of the receptor-ligand complex, and the subsequent conformational shifts in the receptor that lead to signal transduction. nih.govnih.gov Monitoring changes in molecular dipole moments during MD simulations provides valuable insights into the dipole-dipole interactions that are crucial for understanding protein structure stability. nih.gov

Table 2: Research Findings from MD Simulations on Related Systems

Research Focus System Simulated Key Findings References
Solvation Dynamics Glycine in mixed solvents Solvation free energy and radial distribution functions show how impurities affect glycine's interaction with water, impacting solubility. rsc.org
Protein-Excipient Interactions Antibody fragment with glycine Revealed a complex balance of competing protein-surface interactions that modulate protein stability. nih.gov
Receptor-Ligand Binding Histamine H2 Receptor with agonist Elucidated the preferential binding pose of histamine and the conformational stability of the active receptor-G protein complex. nih.gov
Peptide Hydrolysis Histidine-containing peptides with Palladium(II) complexes Combined with other theoretical methods, MD simulations helped explain the regioselectivity of peptide bond cleavage. acs.org

| General Protein Dynamics | Gas-phase protein complexes | A charge-moving algorithm within MD simulations demonstrated the importance of charge movement for the unfolding of protein complexes. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Peptide Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. longdom.org By identifying physicochemical, topological, and other molecular properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, untested compounds. cefic-lri.orgchemmethod.com This approach is widely used in drug discovery to prioritize the synthesis and testing of molecules with desired therapeutic effects. nih.govnih.gov

While specific QSAR models for histidylglycine are not widely published, the methodology has been extensively applied to molecules with similar structural features or targets. For instance, QSAR studies on inhibitors of the glycine transporter type 1 (GlyT1) have successfully identified key molecular descriptors that influence inhibitory activity. nih.govnih.gov These studies often employ statistical methods like multiple linear regression (MLR) and multiple non-linear regression (MNLR) to build predictive models. chemmethod.comnih.govnih.gov

The development of a QSAR model for histidylglycine or its derivatives would involve several key steps:

Data Set Compilation: Assembling a series of related peptides with measured biological activity (e.g., receptor binding affinity, enzymatic inhibition).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each peptide, quantifying properties like size, shape, electronic distribution, and hydrophobicity.

Model Building: Using statistical methods to select the most relevant descriptors and build a mathematical equation linking them to the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. cefic-lri.org

Table 3: Key Components of a QSAR Study

Component Description Example Techniques/Tools References
Database & Splitting A curated set of molecules with known activity is divided into a training set (for model building) and a test set (for validation). k-means clustering nih.gov
Molecular Descriptors Numerical values that characterize the structure and properties of a molecule. Constitutional, geometrical, physicochemical, and topological descriptors. nih.govnih.gov
Statistical Methods Algorithms used to create the mathematical model linking descriptors to activity. Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), Artificial Neural Networks (ANN). chemmethod.comnih.gov

| Model Validation | Statistical assessment of the model's robustness and predictive ability. | External validation (R²ext), Leave-one-out cross-validation (LOO-CV). | cefic-lri.orgchemmethod.comnih.gov |

Computational Modeling of G Protein-Coupled Receptor (GPCR) Binding and Activation

G protein-coupled receptors (GPCRs) are the largest family of human membrane proteins and are primary targets for a significant portion of marketed drugs. nih.govmdpi.com The histidine residue in histidylglycine makes it relevant to the study of histamine receptors, a subtype of GPCRs crucial in processes like inflammation and gastric acid secretion. nih.govresearchgate.net Computational modeling is essential for understanding how ligands like histidylglycine might bind to and activate these receptors, especially given the experimental challenges in determining membrane protein structures. meilerlab.org

The process often begins with homology modeling , where the 3D structure of a target GPCR (e.g., a histamine receptor) is built using the known crystal structure of a related GPCR as a template. researchgate.netresearchgate.net This provides a structural framework for further investigation.

Following model building, molecular docking is used to predict the preferred binding pose of a ligand within the receptor's binding site. This technique explores various orientations and conformations of the ligand to find the one with the most favorable interaction energy. researchgate.net

Finally, molecular dynamics (MD) simulations are employed to refine the docked complex and study its dynamic behavior over time. nih.govnih.gov MD simulations can assess the stability of the predicted binding mode, reveal key amino acid residues involved in the interaction, and model the conformational changes in the receptor that lead to its activation or inactivation. nih.govmdpi.comresearchgate.net Advanced techniques like metadynamics and Gaussian accelerated molecular dynamics (GaMD) can be used to explore the conformational landscape and ligand binding pathways more efficiently than conventional MD. nih.govbiorxiv.org

These combined computational approaches provide a powerful strategy to map protein-ligand interactions and can explain subtle differences in the structure-activity relationships of various ligands. researchgate.net

Predictive Modeling for Peptide-Based Materials and Biological Systems

Predictive modeling extends beyond QSAR to encompass a broader range of applications, including the design of novel peptide-based materials and the simulation of complex biological systems. These models leverage computational methods to forecast the properties and behavior of molecules and materials, guiding experimental efforts.

In materials science, predictive modeling can be used to design peptides that self-assemble into desired nanostructures, such as hydrogels or nanotubes. Computational studies can predict how changes in the peptide sequence, like incorporating histidylglycine, would affect intermolecular interactions and the resulting material properties. For instance, simulations can explore how peptides interact with surfaces like graphene or within confining environments, which is relevant for applications in biosensors and drug delivery. rsc.orgfrontiersin.org

In the context of biological systems, predictive models are used to understand everything from peptide-metal ion interactions to the complex dynamics of protein-protein interactions. ismar.orgrguha.net For example, computational models can predict the potassium cation affinities of amino acids, providing fundamental data on their intrinsic properties. polyu.edu.hk Multifrequency ESR spectroscopy combined with computer simulations can be used to identify all detectable species and their structures in a copper(II)-histidylglycine system across a wide pH range, clarifying the competing modes of coordination. ismar.orgacs.org

These predictive approaches are vital for:

Rational Design: Guiding the synthesis of peptides with specific binding affinities or catalytic activities.

Mechanistic Insight: Understanding complex biological processes at a molecular level.

Systems Analysis: Modeling how components of a biological network interact and function as a whole. rguha.net

By integrating data from various computational methods, researchers can build comprehensive models that predict the behavior of histidylglycine in diverse applications, from therapeutic agents to advanced biomaterials.

Self Assembly Phenomena and Biomaterial Applications of Histidylglycine Derived Peptides

Hydrogel Formation by Glycyl-Histidyl-Glycine

The unblocked tripeptide Glycyl-Histidyl-Glycine (GHG) has been identified as a noteworthy hydrogelator, capable of self-assembly in aqueous environments. researchgate.net This process is primarily triggered by the deprotonation of its imidazole (B134444) group, which occurs at a pH of approximately 6. researchgate.netacs.org Upon deprotonation, GHG molecules spontaneously organize into extensive, crystalline fibrils that can span lengths from 10 to 1000 micrometers. acs.orgchemrxiv.org When the concentration of the peptide is sufficient, these fibrils interconnect to form a volume-spanning network, resulting in the formation of a hydrogel. acs.org

The self-assembly of GHG is a significant finding, as many other short peptides require aromatic side chains or protective end groups to form such fibrillar structures. researchgate.netresearchgate.net The ability of GHG to form a hydrogel in water without the need for organic solvents or extreme pH conditions makes it a candidate for biomedical applications. researchgate.netresearchgate.net

Fibrillar Network Formation and Microstructure Characterization

The hydrogels formed by Glycyl-Histidyl-Glycine are underpinned by a network of long, crystalline fibrils. researchgate.netscispace.com Spectroscopic analyses, including vibrational circular dichroism (VCD) and infrared (IR) spectroscopy, have revealed that these fibrils are composed of twisted β-sheet tapes. liverpool.ac.ukresearchgate.net This β-sheet secondary structure is a common motif in peptide self-assembly, providing the necessary intermolecular hydrogen bonding to stabilize the fibrillar architecture. liverpool.ac.uk

Influence of Peptide Concentration and pH/pD on Hydrogel Properties

The formation and properties of Glycyl-Histidyl-Glycine hydrogels are highly sensitive to both peptide concentration and the pH (or pD in deuterated solvents) of the solution. researchgate.netnortheastern.edu A critical peptide concentration for the self-assembly process to occur at a pH of 6 is between 40 and 60 mM. researchgate.netacs.orgchemrxiv.orgscispace.com Below this concentration range, widespread aggregation and hydrogel formation are not observed, regardless of the pH. researchgate.netresearchgate.net

The strength of the hydrogel, often quantified by the storage modulus (G'), can be precisely tuned by modulating these two parameters. researchgate.net Research has shown that the gel strength can be optimized by adjusting the peptide concentration, with an optimum strength observed at an intermediate concentration of approximately 175 mM. acs.orgchemrxiv.org Increasing the peptide concentration generally leads to a denser fibrillar network. acs.org

Similarly, for a given peptide concentration, increasing the pH/pD towards the pKa of the histidine's imidazole group enhances gelation. researchgate.net For instance, at a concentration of 75 mM, a sample at a pD of 6.96 forms a significantly stronger gel (storage modulus of ~71 kPa) compared to a sample at a pD of 6.71. liverpool.ac.uk This is because the deprotonation of the imidazole side chain is the critical trigger for self-assembly. researchgate.netacs.org The fraction of peptides that assemble into fibrils is directly dependent on the concentration of this deprotonated form of GHG. acs.orgchemrxiv.org

Table 1: Effect of Peptide Concentration and pD on GHG Hydrogel Properties
Peptide Concentration (mM)pH/pDObserved PropertiesStorage Modulus (G')
&lt; 40VariableNo visible aggregation or gelation. researchgate.netresearchgate.netN/A
50 - 60~6Critical concentration range for self-assembly. acs.orgchemrxiv.orgVariable
756.71Longer gelation time, weaker gel. liverpool.ac.ukDid not plateau during measurement. liverpool.ac.uk
6.96More apparent gelation, stronger gel. liverpool.ac.uk~71 kPa liverpool.ac.uk
175~6.4Optimum gel strength observed. acs.orgchemrxiv.org Forms strong hydrogel. liverpool.ac.ukresearchgate.net Softening point of 58 °C. researchgate.net~10-50 kPa researchgate.netscispace.comliverpool.ac.uk
50 - 3005.5 - 6.5Storage modulus can be tuned in this range. cambridge.org104 to 106 Pa cambridge.org

Thermodynamics and Kinetics of Self-Assembly Processes

The self-assembly of Glycyl-Histidyl-Glycine into a hydrogel is a thermodynamically driven process that also exhibits distinct kinetics. The mechanism is often described as a nucleation-growth process, which is common for peptide gelators and is indicated by the presence of a lag time in rheological measurements. liverpool.ac.uk

The rate of gelation is dependent on the peptide concentration. acs.orgchemrxiv.org Rheological studies monitoring the storage modulus over time show that the speed at which a rigid gel forms is influenced by the concentration of GHG. acs.org The thermodynamics of the system are highlighted by the thermal stability of the hydrogel. For example, a hydrogel formed at a concentration of 175 mM and pH 6.4 has a softening point of 58 °C. researchgate.net The stability of the GHG hydrogel is also influenced by the presence of different ions, as described by the Hofmeister series, which can affect the thermostability of the gel. cambridge.org The self-assembly process is driven by a balance of non-covalent interactions, including hydrogen bonding between the peptide backbones forming β-sheets and potentially π-π stacking involving the imidazole rings. northeastern.edu

Peptide-Based Porous Materials and Frameworks

The ability of peptides containing histidylglycine and similar sequences to self-assemble extends beyond hydrogels to the formation of highly ordered, porous crystalline materials known as Metal-Peptide Frameworks (MPFs). These materials are a subclass of Metal-Organic Frameworks (MOFs), where peptide linkers are coordinated to metal ions or clusters. liverpool.ac.ukcambridge.org

Rational Design of Self-Assembling Peptides for Tunable Porosity

The rational design of self-assembling peptides is crucial for creating porous materials with tailored properties. The inherent programmability of peptide sequences allows for precise control over the resulting framework's structure and function. nih.gov For histidine-containing peptides, the imidazole side chain is a key component for both metal coordination and influencing the self-assembly process. researchgate.net

The design principles for creating tunable porosity in peptide-based frameworks involve several factors:

Peptide Sequence and Flexibility : The choice of amino acids and their sequence in the peptide linker dictates the linker's conformational flexibility. For example, using the tripeptide Gly-L-His-Gly as a linker in coordination with Cu(II) ions results in a 3D porous framework. liverpool.ac.ukresearchgate.net The flexibility of the peptide backbone allows the material to exhibit "sponge-like" behavior, where the structure can collapse upon solvent removal and recover its porosity upon exposure to water vapor. liverpool.ac.ukresearchgate.net

Metal-Coordination Sites : The incorporation of specific amino acid residues, such as histidine and glutamic acid, provides well-defined metal-binding sites. chemrxiv.org The imidazole group of histidine is particularly versatile, capable of coordinating with various metal ions like Zn(II) and Cu(II). liverpool.ac.ukcambridge.org In some designs, the imidazole side chain is deprotonated to form strong Zn-imidazolate chains, similar to those in zeolitic imidazolate frameworks (ZIFs), which confers significant chemical stability to the material. northeastern.edunih.gov

Side-Chain Functionalization : The side chains of the amino acids that are not involved in metal coordination decorate the internal pores of the framework. scispace.com This allows for the engineering of the pore's chemical environment. By introducing different functional groups, such as the amine group in lysine, the properties of the framework can be altered, and post-synthetic modifications become possible. liverpool.ac.ukresearchgate.net

Symmetry and Secondary Structure : The design of peptides with specific symmetries (e.g., C2, C3) and secondary structures (e.g., α-helices, β-sheets) can guide the assembly into predictable, ordered lattices. nih.govfrontiersin.org Computational methods are often employed to model how peptides will interact with metal ions to form lattices with desired pore sizes and geometries. nih.gov

Metal-Peptide Frameworks (MPFs) and their Potential Research Applications

Metal-Peptide Frameworks constructed from histidylglycine-derived peptides and other histidine-containing sequences represent a burgeoning class of porous materials with significant potential in various research applications. The combination of a metal center with a biologically relevant peptide linker creates unique properties.

Structural Characteristics of Histidylglycine-based MPFs:

Cu(Gly-L-His-Gly) : This framework is formed by the coordination of the GHG tripeptide with Cu(II) ions. liverpool.ac.ukresearchgate.net It creates a 3D porous structure with 1D channels. The framework is notable for its flexibility, undergoing a reversible structural collapse and re-expansion depending on the presence of water. liverpool.ac.ukresearchgate.net The pores are decorated with various functional groups from the peptide, including carboxylate, amide, amino, and imidazole groups. scispace.com

Zn(Gly-Gly-L-His) : A framework synthesized with Gly-Gly-L-His and Zn(II) ions demonstrates significant conformational flexibility. cambridge.org The rotation around bonds in the peptide backbone allows the framework to adopt multiple configurations in response to different solvents, a property inspired by the structural adaptability of enzymes. cambridge.org

Potential Research Applications:

Chiral Separations : The inherent chirality of the amino acid building blocks makes these MPFs excellent candidates for enantioselective applications. A Cu(II) framework with Gly-L-His-Gly has demonstrated the ability to separate the enantiomers of chiral drugs like ephedrine. scispace.com The specific interactions between the drug molecules and the chiral pockets of the peptide framework guide the recognition and separation process. scispace.com

Biomimicry and Catalysis : MPFs can be designed to mimic the active sites of metalloproteins. chemrxiv.org By arranging metal-binding residues like histidine in a controlled, porous environment, it is possible to create materials that replicate the catalytic or binding functions of enzymes. The modularity of the peptide design allows for the systematic tuning of the metal coordination sphere to study and engineer biomimetic metal centers. chemrxiv.org

Sensing : The responsive nature of some MPFs to guest molecules suggests their potential use in chemical sensing. liverpool.ac.uk For instance, frameworks that change their structure or other properties upon binding specific analytes could be developed into sensor platforms.

Targeted Drug Delivery : By incorporating specific peptide sequences, MPFs can be designed for targeted delivery. For example, a framework built from Fmoc-His and doped with a peptide containing an Asp-Gly-Arg (RGD) sequence can target integrins overexpressed on tumor cells, enabling precise drug delivery. acs.org

Table 2: Examples of Histidylglycine-Derived Metal-Peptide Frameworks and Applications
FrameworkPeptide LinkerMetal IonKey Structural FeaturesPotential Research Application
Cu(GHG)Gly-L-His-Gly (GHG)Cu(II)3D porous framework with 1D channels; flexible and exhibits sponge-like behavior. scispace.comliverpool.ac.ukresearchgate.netChiral separation of drug enantiomers. scispace.com
ZnGGHGly-Gly-L-HisZn(II)Highly flexible coordination network with multiple conformations depending on the solvent. cambridge.orgMimicking enzyme structural flexibility. cambridge.org
ZnCarCarnosine (β-alanyl-L-histidine)Zn(II)Stable 3D framework with Zn-imidazolate chains; adaptable porosity. northeastern.edunih.govGuest-adaptable porous materials. northeastern.edunih.gov
ZFH-DGRFmoc-His and Fmoc-His-Asp-Gly-ArgZn(II)Peptide-doped framework with tunable targeting ability. acs.orgTargeted drug delivery to cancer cells. acs.org

Considerations for Biomedical and Biomaterial Research Applications of Self-Assembled Systems

The translation of self-assembling histidylglycine-derived peptides from laboratory curiosities to functional biomedical and biomaterial systems requires careful consideration of several key research and application parameters. These factors dictate the material's performance, its interaction with biological environments, and its ultimate suitability for applications ranging from tissue engineering to drug delivery. The inherent properties of these peptides, such as biocompatibility and stimuli-responsiveness, make them attractive candidates, but a thorough understanding of their behavior is crucial for effective design. drexel.eduvt.edunih.gov

Key considerations for research applications include the material's mechanical integrity, its biocompatibility and biodegradability, its response to environmental triggers, and the potential for functionalization to achieve specific therapeutic or biological outcomes.

Biocompatibility and Biodegradability

A primary advantage of using peptides as building blocks for biomaterials is their inherent biocompatibility. nih.gov Composed of naturally occurring amino acids, materials derived from histidylglycine are generally well-tolerated in biological systems. drexel.edu They are biodegradable, which is essential for applications like tissue scaffolds that should degrade as new tissue forms or for drug delivery vehicles that need to be cleared from the body. drexel.edumdpi.com

A notable example is the lipid-modified peptide Palmitoyl-glycine-histidine (Pal-GH), which has been investigated as a transdermal permeation enhancer. nih.govx-mol.com Studies have indicated that self-assembled Pal-GH is effective in this role without causing skin irritation, highlighting its biocompatibility. nih.govacs.org

Mechanical Properties and Tunability

The mechanical strength of a biomaterial is a critical parameter, especially in tissue engineering, where scaffolds must often mimic the stiffness of the native extracellular matrix (ECM) to support cell growth and differentiation. mdpi.comnih.govnih.gov Self-assembling histidylglycine peptides can form hydrogels with tunable mechanical properties. drexel.edu

The tripeptide Glycyl-histidyl-glycine (GHG) can self-assemble into a robust hydrogel. drexel.eduresearchgate.net Research has shown that the stiffness of GHG hydrogels can be precisely controlled by altering the peptide concentration or the environmental pH. drexel.edu This tunability allows for the creation of materials with mechanical properties tailored to specific cellular environments. For instance, a study on a different histidine-containing peptide found that a hydrogel with a storage modulus (G') of 4 kPa was highly suitable for 3D cell culture, as it was soft enough for cells to infiltrate yet stiff enough to resist cell traction stress. nih.gov

The mechanical characteristics of GHG hydrogels have been quantified using oscillatory rheology, as detailed in the table below.

ParameterConditionResulting Mechanical PropertySource
Peptide Glycyl-histidyl-glycine (GHG)Forms a strong hydrogel researchgate.net
Concentration 175 mM (at pH/D 6.4)Gel strength on the order of 10⁴ Pa drexel.edudrexel.edu
pH/pD Increasing the pH/pD at a given concentrationOptimizes (increases) gel strength drexel.edu
Additives Dicarboxylic acids (e.g., succinic acid) added to a histidine-containing peptide amphiphileEnhanced stiffness (G' = 4 kPa with succinic acid) nih.gov

This table presents data on the mechanical properties of hydrogels derived from histidylglycine and other histidine-containing peptides, demonstrating the tunability of these systems.

Stimuli-Responsive Self-Assembly

A key feature of histidylglycine-derived peptides is their stimuli-responsive nature, particularly their sensitivity to pH. nih.govresearchgate.net The imidazole side chain of histidine has a pKa in the physiological range, meaning its protonation state can change in response to small shifts in local pH. This change acts as a trigger for self-assembly or disassembly.

For Glycyl-histidyl-glycine (GHG), self-assembly into a hydrogel is driven by the deprotonation of the imidazole group. researchgate.net This pH-dependent behavior is a critical consideration for smart biomaterials designed for targeted drug delivery, where the acidic microenvironment of a tumor or an inflammatory site could trigger the in-situ formation of a drug-loaded hydrogel depot. vt.edursc.org The self-assembly process of GHG results in the formation of a fibrillar network composed of twisted β-sheet tapes. drexel.edudrexel.edu

Functionalization and Molecular Design

The versatility of peptide chemistry allows for the straightforward modification and functionalization of histidylglycine peptides to enhance or introduce specific functionalities. nih.gov This is a crucial consideration for designing advanced biomaterials.

Palmitoyl-glycine-histidine (Pal-GH) is a prime example of design-driven functionalization. nih.gov In this peptide amphiphile, a hydrophobic palmitic acid tail is attached to the hydrophilic Glycine-Histidine headgroup. nih.govnih.gov This modification induces self-assembly into structures that can interact with and modify the lipid organization of the stratum corneum, thereby enhancing the transdermal delivery of therapeutic agents. nih.gov The self-assembled structure of Pal-GH has been characterized using X-ray and infrared analysis, and its presence within the skin was confirmed through mass spectrometry and fluorescence labeling. nih.gov

While not yet documented specifically for GHG in the reviewed literature, a common strategy in the field is to incorporate short, biologically active motifs, such as the RGD sequence, into the peptide design to promote specific cell adhesion and guide tissue regeneration. plos.orgrsc.org

Peptide DerivativeMolecular DesignSelf-Assembly & StructureApplication-Specific ConsiderationSource
Glycyl-histidyl-glycine (GHG) A simple, short tripeptide. An exception to peptides needing aromatic groups for assembly.Forms hydrogels of twisted β-sheet fibrils upon deprotonation of the imidazole side chain.Cost-effective building block; pH-sensitive gelation is ideal for stimuli-responsive applications. drexel.eduresearchgate.netdrexel.edu
Palmitoyl-glycine-histidine (Pal-GH) A peptide amphiphile with a hydrophobic palmitoyl (B13399708) tail and a hydrophilic dipeptide head.Co-assembles to form a thixotropic hydrogel.Designed as a permeation enhancer for transdermal drug delivery; confirmed to be non-irritating. nih.govacs.org

This table summarizes the design considerations for two different histidylglycine-derived peptides and their target applications.

Future Directions and Emerging Research Avenues in Histidylglycine Research

Exploration of Undiscovered Biological Roles and Metabolic Pathways of Histidylglycine

Histidylglycine is a known metabolite found in humans. nih.gov While the metabolic pathways of its constituent amino acid, histidine, are well-documented, the specific biological roles and metabolic fate of the dipeptide itself remain largely uncharted territory. nih.gov Future research will likely focus on elucidating these unknown functions and pathways.

One promising area of investigation is the role of histidylglycine in metabolic regulation. A study on the non-volatile metabolic profile of tea shoots identified histidylglycine and revealed strong correlations with other metabolites, suggesting its integration into broader metabolic networks. frontiersin.orgfrontiersin.orgnih.gov This opens the door to exploring its potential as a biomarker or a modulator of metabolic processes in various organisms.

The biosynthesis and degradation of histidylglycine are also key areas for future research. While carnosine synthase is known to synthesize related dipeptides like carnosine from histidine and β-alanine, the specific enzymes responsible for the synthesis and hydrolysis of histidylglycine in different tissues and organisms are not fully characterized. nih.govresearchgate.net Identifying these enzymes and understanding their regulation will be crucial for comprehending the dipeptide's physiological significance. Furthermore, investigating the potential for histidylglycine to act as a precursor for other bioactive molecules is another avenue for exploration.

Development of Advanced Synthetic Strategies for Complex Histidylglycine Derivatives

The development of novel synthetic methodologies is paramount to unlocking the full potential of histidylglycine in various applications. While standard peptide synthesis techniques are well-established, the creation of complex histidylglycine derivatives with enhanced stability, bioavailability, or novel functionalities requires more advanced strategies. openaccessjournals.comopenaccessjournals.com

Future research in this area will likely focus on several key aspects:

Solid-Phase and Liquid-Phase Synthesis Optimization: Continued refinement of solid-phase peptide synthesis (SPPS) and liquid-phase synthesis methods will enable more efficient and scalable production of histidylglycine and its analogues. openaccessjournals.comresearchgate.net This includes the development of novel resins, linkers, and coupling reagents to improve yield and purity, especially for "difficult" peptide sequences that are prone to aggregation. rsc.org

Synthesis of Complex Derivatives: A significant area of future work will involve the synthesis of more complex derivatives, such as cyclic histidylglycine peptides and peptidomimetics. openaccessjournals.comconceptlifesciences.com Cyclization can improve peptide stability and bioavailability, while peptidomimetics can mimic the biological activity of the parent peptide with enhanced properties. conceptlifesciences.com

Incorporation of Non-Canonical Amino Acids: The incorporation of non-natural amino acids into the histidylglycine backbone can lead to derivatives with unique structural and functional properties. conceptlifesciences.com This requires the development of specialized synthetic techniques to manage challenges such as stereochemistry and potential side reactions. conceptlifesciences.com

Conjugation to Other Molecules: The conjugation of histidylglycine to other molecules, such as polymers or therapeutic agents, is a promising strategy for developing new biomaterials and drug delivery systems. researchgate.net Research into efficient and site-specific conjugation methods will be crucial for the successful development of these advanced derivatives. A study on the synthesis of triazinyl-substituted benzenesulfonamide (B165840) conjugates with various amino acids provides a framework for how such derivatives could be created. nih.gov

Table 1: Advanced Synthetic Strategies for Peptide Derivatives
StrategyDescriptionPotential Advantages for Histidylglycine DerivativesReference
Solid-Phase Peptide Synthesis (SPPS)A method where the peptide chain is assembled on a solid support, allowing for easy removal of excess reagents.Efficient for synthesizing linear histidylglycine analogues and for automation. openaccessjournals.comresearchgate.net
Cyclic PeptidesPeptides where the N- and C-termini or side chains are linked to form a ring structure.Increased stability against enzymatic degradation and improved receptor binding affinity. conceptlifesciences.com
PeptidomimeticsCompounds that mimic the structure and function of peptides but with modified backbones or side chains.Enhanced bioavailability, stability, and potentially novel biological activities. openaccessjournals.comopenaccessjournals.com
Incorporation of Non-Canonical Amino AcidsThe use of amino acids not found in the 20 common proteinogenic amino acids.Creation of derivatives with unique conformations, functionalities, and resistance to degradation. conceptlifesciences.com

Integration of Multi-Omics Data for Comprehensive Understanding of Histidylglycine in Biological Systems

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the role of histidylglycine in complex biological systems. mdpi.comnih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of how histidylglycine levels are regulated and how the dipeptide, in turn, influences cellular processes. researchgate.netresearchgate.net

Future research will leverage multi-omics approaches in several ways:

Identifying Regulatory Networks: By correlating changes in histidylglycine levels (metabolomics) with changes in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the genetic and enzymatic machinery that governs histidylglycine homeostasis. mdpi.com

Uncovering Biological Functions: Integrated analysis can reveal novel biological functions of histidylglycine by identifying the pathways and processes that are perturbed when its levels change. nih.gov For example, a significant correlation between histidylglycine and specific metabolic pathways could point to a regulatory role in those pathways. frontiersin.orgnih.gov

Biomarker Discovery: Multi-omics data integration is a powerful tool for identifying potential biomarkers for health and disease. nih.govresearchgate.net By analyzing large patient cohorts, researchers can determine if altered histidylglycine levels, in conjunction with other molecular markers, are associated with specific disease states or treatment responses.

Table 2: Multi-Omics Approaches in Histidylglycine Research
Omics LayerInformation ProvidedApplication to Histidylglycine ResearchReference
MetabolomicsQuantification of small molecules, including histidylglycine.Direct measurement of histidylglycine levels in various biological samples. frontiersin.orgnih.gov
TranscriptomicsAnalysis of gene expression (RNA).Identification of genes encoding for potential histidylglycine synthases, hydrolases, and transporters. mdpi.com
ProteomicsStudy of the entire set of proteins.Identification and quantification of the enzymes and proteins that interact with or metabolize histidylglycine. nih.gov
GenomicsAnalysis of the complete set of DNA.Identification of genetic variations that may influence histidylglycine metabolism and function. nih.gov

Novel Applications in Nanobiotechnology and Functional Materials Science

The unique chemical properties of histidylglycine, particularly the imidazole (B134444) side chain of histidine, make it an attractive building block for the development of novel nanomaterials and functional materials. researchgate.net Future research is expected to explore these applications in greater depth.

Emerging areas include:

Self-Assembling Nanostructures: Peptides, including those containing histidine, can self-assemble into well-ordered nanostructures such as fibrils and hydrogels. researchgate.netresearchgate.netdrexel.edudrexel.edu The self-assembly of histidylglycine and its derivatives could be harnessed to create biocompatible materials for drug delivery, tissue engineering, and biosensing. researchgate.netresearchgate.net Patents have already mentioned histidylglycine in the context of nanobiotechnology and nanomedicine. google.comgoogle.com

Peptide-Metal Frameworks: The imidazole group of histidine is an excellent ligand for metal ions. This property can be exploited to create metal-peptide frameworks, which are porous materials with potential applications in catalysis, separation, and gas storage. researchgate.net

Functional Surfaces: Histidylglycine can be used to modify the surfaces of materials to impart specific functionalities, such as biocompatibility, antimicrobial activity, or the ability to bind to specific targets.

Smart Materials: The pH-responsive nature of the imidazole ring could be utilized to create "smart" materials that change their properties in response to changes in the local environment. openaccessjournals.commpie.de This could have applications in targeted drug delivery and diagnostics.

Refinement of Computational Models for Enhanced Predictive Design in Peptide Chemistry

Computational modeling is becoming an indispensable tool in peptide chemistry, enabling the prediction of peptide properties and the rational design of novel molecules. polypeptide.com Future research will focus on refining these models to provide more accurate and predictive insights into the behavior of histidylglycine and its derivatives.

Key areas for development include:

Q & A

Q. What are the optimal conditions for synthesizing histidylglycine with high purity and yield?

Methodological Answer:

  • Reaction Parameters : Optimize temperature (e.g., 25–37°C), pH (5.5–7.0), and solvent systems (aqueous/organic mixtures) to favor amide bond formation between histidine and glycine.
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the product. Validate purity via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry (ESI-MS) .
  • Yield Improvement : Conduct fractional crystallization or employ solid-phase synthesis for better control over stoichiometry. Document all steps in the experimental section, including deviations, to ensure reproducibility .

Q. How can histidylglycine be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for α-protons (δ 3.8–4.2 ppm) and imidazole protons (δ 7.0–8.5 ppm). Compare with literature data for known dipeptides.
    • FT-IR : Identify amide I (1640–1680 cm1^{-1}) and amide II (1520–1560 cm1^{-1}) bands to confirm peptide bond formation.
  • Chromatographic Validation : Use HPLC with a diode-array detector (DAD) to assess purity (>95%). Include retention time and spiking experiments with reference standards .

Q. What are common impurities in histidylglycine synthesis, and how can they be mitigated?

Methodological Answer:

  • Common Impurities : Unreacted histidine/glycine, oxidation byproducts (e.g., histidine sulfoxide), and racemization products.
  • Mitigation Strategies :
    • Use inert atmospheres (N2_2) to prevent oxidation.
    • Monitor pH to minimize racemization (maintain pH < 7.0).
    • Include scavengers (e.g., thiols) during synthesis.
  • Analytical Confirmation : Perform LC-MS/MS to detect low-abundance impurities (<0.1%) and quantify using calibration curves .

Advanced Research Questions

Q. How should researchers design experiments to investigate histidylglycine’s role in enzymatic pathways?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure substrate turnover rates in the presence of histidylglycine. Vary concentrations (0.1–10 mM) to determine KmK_m and VmaxV_{max}.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled histidylglycine to track metabolic incorporation via NMR or isotope-ratio mass spectrometry.
  • Controls : Include negative controls (e.g., enzyme-free reactions) and competitive inhibitors to validate specificity. Follow NIH preclinical guidelines for in vitro/in vivo reproducibility .

Q. How can contradictions in reported thermodynamic data for histidylglycine be resolved?

Methodological Answer:

  • Comparative Meta-Analysis : Compile existing data on Gibbs free energy (ΔGΔG), enthalpy (ΔHΔH), and entropy (ΔSΔS) from publications. Normalize conditions (pH, temperature, ionic strength) using software like COSMO-RS.
  • Experimental Replication : Repeat calorimetry (ITC) and solubility studies under standardized conditions. Validate via collaborative inter-laboratory studies.
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.5 kJ/mol for ITC) and report confidence intervals. Address discrepancies in discussion sections by hypothesizing solvent or buffer effects .

Q. What computational strategies are effective for modeling histidylglycine’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate histidylglycine in explicit solvent (e.g., TIP3P water) for 100 ns to analyze conformational stability. Use AMBER or GROMACS force fields.
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with receptors (e.g., metalloproteases). Validate with mutagenesis data.
  • Validation : Cross-reference computational results with experimental techniques like surface plasmon resonance (SPR) or fluorescence quenching .

Q. How can researchers ensure reproducibility in histidylglycine-based preclinical studies?

Methodological Answer:

  • Detailed Protocols : Document all parameters (e.g., animal strain, dosing intervals, sample size calculations) in supplemental materials. Use ARRIVE guidelines for in vivo studies.
  • Blinding and Randomization : Assign treatment groups using computer-generated sequences to reduce bias.
  • Data Transparency : Share raw datasets (e.g., NMR spectra, kinetic curves) in public repositories like Zenodo. Reference these in the methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.